Retagliptin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1174038-86-8 |
|---|---|
Molecular Formula |
C19H19ClF6N4O3 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H18F6N4O3.ClH/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;/h5,7,10H,2-4,6,8,26H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
DIUZSRUIUOLMSO-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Retagliptin Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus (T2DM). Developed by Jiangsu Hengrui Pharmaceuticals, it was approved in China in 2023, offering a new option for glycemic control. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic route of retagliptin hydrochloride. It includes a compilation of key quantitative data, detailed experimental protocols derived from public sources, and visualizations of the core biological and chemical processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes
Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. One of the key therapeutic strategies involves augmenting the incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that prolong the action of endogenous GLP-1 and GIP by preventing their degradation. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a low risk of hypoglycemia. This compound is a member of this class, demonstrating efficacy and a favorable safety profile in clinical trials.
Discovery of Retagliptin
The discovery of retagliptin is rooted in the extensive research efforts to identify novel, potent, and selective DPP-4 inhibitors with optimal pharmacokinetic properties. While specific details of the initial lead discovery by Jiangsu Hengrui Pharmaceuticals are proprietary, the development of retagliptin likely followed a structured drug discovery paradigm.
Lead Identification and Optimization
The discovery process for DPP-4 inhibitors often involves high-throughput screening of compound libraries to identify initial hits. Subsequently, a medicinal chemistry program is initiated to optimize these hits into lead compounds and ultimately into a clinical candidate. The core scaffold of retagliptin, a substituted imidazo[1,5-a]pyrazine, is a key structural motif found in a number of DPP-4 inhibitors. The optimization process for retagliptin would have focused on modifying various substituents on this core to improve potency, selectivity over other proteases (e.g., DPP-8 and DPP-9), and pharmacokinetic parameters such as oral bioavailability and half-life. The trifluorophenyl and trifluoromethyl groups present in the final structure of retagliptin are common in modern drug design, often introduced to enhance binding affinity and metabolic stability.
Preclinical Pharmacology
Preclinical studies are crucial to characterize the pharmacological profile of a new drug candidate. For retagliptin, these studies would have assessed its in vitro inhibitory activity against the DPP-4 enzyme and its in vivo efficacy in animal models of T2DM.
Table 1: Preclinical Pharmacodynamic and Pharmacokinetic Parameters of Retagliptin
| Parameter | Species | Value | Reference |
| DPP-4 Inhibition (IC50) | In vitro | Data not publicly available | N/A |
| Oral Bioavailability | Rat | Data not publicly available | N/A |
| Half-life (t1/2) | Rat | Data not publicly available | N/A |
Note: Specific preclinical data for retagliptin is not extensively published in publicly accessible literature. The table reflects the type of data that would have been generated.
Mechanism of Action
Retagliptin exerts its therapeutic effect by competitively and selectively inhibiting the DPP-4 enzyme.[1][2] This inhibition prevents the breakdown of the incretin hormones GLP-1 and GIP.[1][2] The increased and prolonged activity of these hormones leads to several downstream effects that contribute to improved glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in the presence of elevated blood glucose levels.
-
Suppressed Glucagon Secretion: GLP-1 reduces the secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.
-
Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream.
-
Increased Satiety: GLP-1 acts on the central nervous system to promote a feeling of fullness, which can contribute to weight management.
The glucose-dependent nature of these actions means that the risk of hypoglycemia with retagliptin monotherapy is low.
Signaling Pathway
The mechanism of action of retagliptin is integrated into the incretin signaling pathway. The following diagram illustrates the key steps involved.
Synthesis of this compound
The chemical synthesis of retagliptin involves the construction of the core imidazo[1,5-a]pyrazine ring system and the subsequent coupling with the chiral β-amino acid side chain. While the specific process used by Jiangsu Hengrui Pharmaceuticals is proprietary, a likely synthetic route can be deduced from patent literature describing the synthesis of similar compounds. The following is a plausible, representative synthesis based on patent WO2011000322A1, which is assigned to Jiangsu Hengrui Medicine Co., Ltd. and covers imidazo[1,5-a]pyrazine derivatives as DPP-4 inhibitors.
General Synthetic Scheme
The synthesis can be conceptually divided into the preparation of two key intermediates: the imidazo[1,5-a]pyrazine core and the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative.
Experimental Protocol (Representative)
The following protocol is a representative example based on general procedures for the synthesis of similar DPP-4 inhibitors.
Step 1: Synthesis of the Imidazo[1,5-a]pyrazine Core
The synthesis of the trifluoromethyl-substituted imidazo[1,5-a]pyrazine core likely begins with commercially available pyrazine derivatives. A multi-step sequence involving cyclization and functional group manipulations would lead to the desired heterocyclic system.
Step 2: Synthesis of the Chiral β-Amino Acid Side Chain
The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety is a key component for the biological activity. Its synthesis can be achieved through various asymmetric methods to ensure the correct stereochemistry. One common approach involves the asymmetric hydrogenation of a corresponding enamine or the use of a chiral auxiliary.
Step 3: Coupling of the Core and Side Chain
The imidazo[1,5-a]pyrazine core is coupled with the protected β-amino acid side chain using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Step 4: Deprotection and Salt Formation
Following the coupling reaction, any protecting groups on the amino functionality of the side chain are removed, typically under acidic conditions. The final step involves the formation of the hydrochloride salt by treating the free base of retagliptin with hydrochloric acid in a suitable solvent, such as isopropanol or ethyl acetate, to yield this compound as a crystalline solid.
Clinical Efficacy and Pharmacokinetics
Clinical trials have demonstrated the efficacy and safety of retagliptin in patients with T2DM.
Efficacy Data
Phase III clinical trials have shown that retagliptin significantly reduces HbA1c levels in patients with T2DM.
Table 2: Clinical Efficacy of Retagliptin (Phase III Data)
| Treatment Group | Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Placebo-Corrected Change in HbA1c (%) | Reference |
| Retagliptin 100 mg once daily (add-on to metformin) | ~8.0-8.5 | -1.13 | -0.82 | [3] |
| Retagliptin 50 mg twice daily + Metformin | ~8.0-8.5 | -1.18 | N/A | [4] |
Pharmacokinetic Data in Humans
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of retagliptin in humans.
Table 3: Human Pharmacokinetic Parameters of Retagliptin
| Parameter | Value | Condition | Reference |
| Tmax (h) | ~1.0-2.0 | Single dose | [5] |
| t1/2 (h) | ~16.2 | Single dose in healthy subjects | [5] |
| Cmax | Dose-dependent | Single dose | [5] |
| AUC | Dose-dependent | Single dose | [5] |
| Renal Clearance | Major route of elimination | Patients with varying renal function | [5] |
Conclusion
This compound is a valuable addition to the therapeutic armamentarium for type 2 diabetes. Its discovery and development underscore the success of targeting the DPP-4 enzyme to enhance the endogenous incretin system. The synthesis of retagliptin relies on established principles of medicinal chemistry and process development to produce a complex chiral molecule. The clinical data supports its use as an effective and well-tolerated oral antihyperglycemic agent. This technical guide provides a foundational understanding of the key aspects of retagliptin's discovery and synthesis, which can serve as a valuable resource for researchers and professionals in the field of drug development. Further research into the long-term outcomes and potential pleiotropic effects of retagliptin will continue to define its role in the management of T2DM.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
Retagliptin Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin hydrochloride is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Approved for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant therapeutic option for glycemic control. This technical guide provides a comprehensive overview of the core mechanism of action of retagliptin, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4
The primary mechanism of action of retagliptin is its selective and competitive inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretin hormones are released from the gastrointestinal tract in response to food intake and are responsible for approximately 50-70% of postprandial insulin secretion.
By inhibiting DPP-4, retagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity.[1][2][3] This enhancement of the incretin effect leads to several downstream physiological responses that collectively contribute to improved glycemic control.
The Incretin Effect and its Potentiation by Retagliptin
The potentiation of the incretin effect by retagliptin manifests in two key glucose-dependent actions:
-
Stimulation of Insulin Secretion: Elevated levels of active GLP-1 and GIP act on their respective receptors on pancreatic β-cells to stimulate the synthesis and secretion of insulin in a glucose-dependent manner. This means that insulin release is augmented primarily when blood glucose levels are elevated, such as after a meal, which minimizes the risk of hypoglycemia.[1][3]
-
Suppression of Glucagon Secretion: Increased levels of active GLP-1 also act on pancreatic α-cells to suppress the secretion of glucagon, again in a glucose-dependent manner.[3] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production. By suppressing inappropriate glucagon release, retagliptin contributes to the reduction of hyperglycemia, particularly in the postprandial state.
The glucose-dependent nature of these actions is a hallmark of the DPP-4 inhibitor class, providing a favorable safety profile with a low intrinsic risk of hypoglycemia.[1][3]
Signaling Pathway of Retagliptin's Action
The following diagram illustrates the signaling pathway through which retagliptin exerts its therapeutic effects.
Caption: Mechanism of action of this compound.
Preclinical Pharmacology
While specific preclinical data for retagliptin regarding IC50 and Ki values are not extensively published in publicly available literature, the general profile of a potent and selective DPP-4 inhibitor has been established.
In Vitro DPP-4 Inhibition
The potency of DPP-4 inhibitors is typically determined by in vitro enzymatic assays that measure the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).
Table 1: In Vitro DPP-4 Inhibition Data (Illustrative for DPP-4 Inhibitors)
| Parameter | Value | Description |
|---|---|---|
| IC50 | Low nanomolar range | Indicates high potency for DPP-4 inhibition. |
| Ki | Low nanomolar range | Reflects a high binding affinity to the DPP-4 enzyme. |
| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the natural substrates (GLP-1 and GIP). |
Selectivity Profile
A crucial aspect of the safety profile of a DPP-4 inhibitor is its selectivity for DPP-4 over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with toxicities in preclinical studies. Retagliptin is characterized as a selective DPP-4 inhibitor, implying a significantly lower affinity for DPP-8 and DPP-9.
Table 2: Selectivity Profile of Retagliptin (Qualitative)
| Enzyme | Selectivity | Implication |
|---|---|---|
| DPP-4 | High | Therapeutic target for glycemic control. |
| DPP-8 | Low | Reduced risk of associated toxicities. |
| DPP-9 | Low | Reduced risk of associated toxicities. |
In Vivo Efficacy in Animal Models
Preclinical studies in animal models of T2DM are essential to establish the in vivo efficacy of a DPP-4 inhibitor. These studies typically involve oral administration of the compound and subsequent measurement of its effects on glucose tolerance and incretin hormone levels.
Clinical Efficacy
Clinical trials have demonstrated the efficacy and safety of retagliptin in patients with T2DM. A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial evaluated the efficacy of retagliptin as an add-on therapy to metformin in Chinese patients with inadequately controlled T2DM.
Table 3: Key Efficacy Endpoints from a Phase 3 Clinical Trial of Retagliptin (100 mg once daily) as Add-on to Metformin at Week 16
| Endpoint | Retagliptin 100 mg QD (n=87) | Placebo (n=87) |
|---|---|---|
| Change in HbA1c from Baseline (%) | -0.82 (95% CI: -1.05 to -0.58) | - |
| Patients Achieving HbA1c < 7.0% (%) | 26.4 | 4.6 |
| Patients Achieving HbA1c < 6.5% (%) | 11.5 | 0 |
Data from a 16-week, randomized, double-blind, placebo-controlled period.[4]
These results demonstrate that retagliptin significantly improves glycemic control when added to metformin therapy.[4] The treatment was also generally well tolerated.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the characterization of DPP-4 inhibitors like retagliptin.
In Vitro DPP-4 Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of DPP-4.
Caption: Workflow for an in vitro DPP-4 inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), and a suitable assay buffer are prepared. Serial dilutions of the test compound (retagliptin) are made.
-
Reaction: The DPP-4 enzyme and the test compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate.
-
Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Animal Models
This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Methodology:
-
Acclimatization and Fasting: Animals (e.g., mice or rats) are acclimatized and then fasted overnight to ensure a stable baseline glucose level.
-
Dosing: The test compound (retagliptin) or vehicle is administered orally at a predetermined dose.
-
Glucose Challenge: After a specific absorption period, a concentrated glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points before and after the glucose challenge.
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess the overall glucose excursion. A reduction in the AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
This compound effectively improves glycemic control in patients with type 2 diabetes mellitus through its well-defined mechanism of action as a selective and competitive inhibitor of the DPP-4 enzyme. By potentiating the endogenous incretin system, retagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release. This mechanism, supported by clinical efficacy data, establishes retagliptin as a valuable therapeutic agent in the management of T2DM. Further research into its long-term effects and potential pleiotropic benefits will continue to refine its role in clinical practice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Retagliptin Phosphate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Retagliptin Phosphate? [synapse.patsnap.com]
- 4. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Retagliptin Hydrochloride's Engagement with DPP-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin hydrochloride is a potent, orally active, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1][2] As a member of the gliptin class of antidiabetic agents, this compound is indicated for the treatment of type 2 diabetes mellitus.[3] Its therapeutic effect is achieved by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides an in-depth technical examination of the binding affinity and mechanism of action of this compound with its target, the DPP-4 enzyme.
Mechanism of Action: Enhancing Incretin Signaling
The primary pharmacological action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.[4] DPP-4 is a serine protease that selectively cleaves dipeptides from the N-terminus of proteins, and it is the primary enzyme responsible for the rapid inactivation of incretin hormones.
By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[4] This enhancement of the incretin effect leads to several downstream physiological responses that contribute to improved glycemic control:
-
Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.
-
Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state. This reduces hepatic glucose production.
-
Delayed Gastric Emptying: GLP-1 is also known to slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.
The following diagram illustrates the signaling pathway affected by this compound:
Binding Affinity of DPP-4 Inhibitors
While specific quantitative binding affinity data for this compound (e.g., IC50 or Ki values) are not publicly available in peer-reviewed literature at the time of this writing, a comparative analysis with other well-characterized DPP-4 inhibitors can provide valuable context for its potential potency. The following table summarizes the inhibitory potency (IC50) of several established DPP-4 inhibitors against human DPP-4.
| DPP-4 Inhibitor | IC50 (nmol/L) for Human DPP-4 |
| Linagliptin | 0.14 |
| Saxagliptin | 0.4 |
| Alogliptin | <10 |
| Sitagliptin | 19 |
| Vildagliptin | 34 |
Note: Data for comparative DPP-4 inhibitors is sourced from publicly available scientific literature. The absence of data for this compound indicates a lack of publicly available information.
Experimental Protocols for DPP-4 Inhibition Assay
The determination of the inhibitory activity of compounds like this compound against DPP-4 is typically conducted using in vitro enzymatic assays. A common method involves a fluorescence-based assay.
Principle
The assay measures the activity of DPP-4 by monitoring the cleavage of a synthetic fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). When the substrate is cleaved by DPP-4, the free AMC is released, which produces a fluorescent signal. The presence of a DPP-4 inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit DPP-4 activity by 50% (IC50).
Materials and Reagents
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
General Procedure
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of concentrations for testing.
-
Enzyme and Inhibitor Incubation: A fixed concentration of recombinant human DPP-4 enzyme is pre-incubated with the various concentrations of this compound in the wells of a 96-well plate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase over time. The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
The following diagram outlines a typical workflow for a DPP-4 inhibition assay:
Conclusion
This compound is a selective and competitive inhibitor of the DPP-4 enzyme, functioning through the established mechanism of the gliptin class to enhance the incretin signaling pathway. This action leads to improved glycemic control in patients with type 2 diabetes. While specific public data on its binding affinity in terms of IC50 or Ki values are not available, the established protocols for DPP-4 inhibition assays provide a clear framework for the characterization of its potency. Further publication of quantitative pharmacological data will be beneficial for a more detailed comparative assessment of this compound within the landscape of DPP-4 inhibitors.
References
The Structure-Activity Relationship of Retagliptin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Retagliptin hydrochloride, drawing upon available data from preclinical and clinical studies. The document elucidates the molecular interactions governing its inhibitory activity, details relevant experimental protocols for its evaluation, and presents a comprehensive overview of its pharmacokinetic and pharmacodynamic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel DPP-4 inhibitors.
Introduction
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[1][3] this compound is a competitive and selective DPP-4 inhibitor that has demonstrated clinical efficacy and a favorable safety profile in the treatment of type 2 diabetes.[4][5] Understanding the structure-activity relationship of Retagliptin is paramount for the rational design of next-generation DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Mechanism of Action and Core Structure
Retagliptin, like other "gliptins," exerts its therapeutic effect by binding to the active site of the DPP-4 enzyme, thereby preventing the degradation of incretin hormones.[3][6] The core chemical structure of Retagliptin features a β-amino acid moiety, a common feature among many DPP-4 inhibitors, which mimics the dipeptide substrate of the enzyme.[7] The key structural components of this compound are a trifluorophenyl group, a β-amino group, and a fused heterocyclic scaffold.
The IUPAC name for Retagliptin is methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate.
Structure-Activity Relationship of DPP-4 Inhibitors (General Context)
The binding of DPP-4 inhibitors to the active site of the enzyme is governed by a series of specific molecular interactions. The active site of DPP-4 can be broadly divided into several subsites, including the S1, S2, and S2' pockets, which accommodate different parts of the inhibitor molecule.[8]
-
S1 Pocket: This subsite is a hydrophobic pocket that typically accommodates a proline or alanine-like moiety of the substrate. For many DPP-4 inhibitors, a key interaction in this pocket is a hydrogen bond with the side chain of Tyr662.
-
S2 Pocket: This is a larger, more extended pocket that can accommodate a variety of functional groups. Interactions in this pocket contribute significantly to the potency and selectivity of the inhibitor.
-
S2' Pocket: This subsite is located adjacent to the S1 pocket and can be occupied by larger substituents on the inhibitor, often leading to enhanced potency.
While specific SAR data for a series of Retagliptin analogs is not extensively available in the public domain, the general principles of DPP-4 inhibitor binding can be applied to understand its activity. The trifluorophenyl group of Retagliptin likely occupies the S1 pocket, forming favorable hydrophobic interactions. The β-amino group is crucial for interacting with the catalytic triad (Ser630, Asp708, and His740) or surrounding residues in the active site. The fused heterocyclic scaffold likely extends into the S2 and/or S2' pockets, contributing to the overall binding affinity and selectivity.
Quantitative Data
While a comprehensive set of quantitative SAR data for a series of Retagliptin analogs is not publicly available, the following table summarizes the reported pharmacokinetic parameters for Retagliptin from a study in patients with varying degrees of renal function.
| Parameter | Normal Renal Function | Mild Renal Dysfunction | Moderate Renal Dysfunction | Severe Renal Dysfunction | End-Stage Renal Disease (ESRD) |
| Cmax (ng/mL) | - | - | - | - | - |
| Tmax (h) | 1.75 ± 1.21 | 1.07 ± 0.35 | 1.50 ± 0.89 | 1.67 ± 2.16 | 2.42 ± 2.15 |
| CL/F (L/h) | 30.50 ± 10.70 | 23.50 ± 6.01 | 12.90 ± 4.34 | 6.70 ± 1.55 | 3.10 ± 0.48 |
| AUC of SP2086 (relative to normal) | 1 | - | 1.44x | 2.20x | 2.83x |
| AUC of SP2086 acid (relative to normal) | 1 | - | 2.32x | 4.39x | 9.28x |
| Data from Hu et al., 2018[9][10][11] |
Experimental Protocols
The evaluation of the inhibitory activity and selectivity of DPP-4 inhibitors like this compound involves a series of standardized in vitro assays.
DPP-4 Inhibition Assay (Fluorometric)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.
Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent product, 7-amido-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the enzyme activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.[1][2]
General Protocol:
-
Reagents and Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.0)
-
Test compound (this compound) at various concentrations
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Add a fixed amount of DPP-4 enzyme to each well of the microplate.
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Selectivity Profiling
To assess the selectivity of Retagliptin, its inhibitory activity is tested against other related proteases, such as Fibroblast Activation Protein (FAP), DPP8, and DPP9.[4][11][12] The experimental protocol is similar to the DPP-4 inhibition assay, but with the respective proteases and their specific substrates. High selectivity for DPP-4 over other proteases is a desirable characteristic to minimize off-target effects.
Radioligand Binding Assay
This assay can be used to determine the binding affinity (Ki) of a compound to the DPP-4 enzyme.
Principle: A radiolabeled ligand with known high affinity for DPP-4 is incubated with a source of the enzyme (e.g., cell membranes expressing DPP-4). The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined, from which the Ki value can be calculated using the Cheng-Prusoff equation.[3]
General Protocol:
-
Reagents and Materials:
-
Membrane preparation containing DPP-4
-
Radiolabeled ligand (e.g., [3H]-Sitagliptin)
-
Test compound (this compound) at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and subsequently calculate the Ki value.
-
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of Retagliptin via DPP-4 inhibition.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Conclusion
This compound is a potent and selective DPP-4 inhibitor with a well-defined mechanism of action. While specific, publicly available quantitative SAR data for a broad series of Retagliptin analogs is limited, the structural features of the molecule are consistent with the known binding modes of other potent DPP-4 inhibitors. The β-amino acid core, the trifluorophenyl group, and the fused heterocyclic system are all critical components contributing to its high affinity and selectivity for the DPP-4 enzyme. The provided experimental protocols offer a standardized framework for the in vitro characterization of Retagliptin and novel analogs, facilitating further research and development in this important class of antidiabetic agents. Future studies detailing the synthesis and biological evaluation of a wider range of Retagliptin analogs would provide a more granular understanding of its structure-activity relationship and guide the design of even more effective therapies for type 2 diabetes.
References
- 1. content.abcam.com [content.abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]
- 5. oatext.com [oatext.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Novel preparation process of linagliptin - Eureka | Patsnap [eureka.patsnap.com]
- 8. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 11. Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of Retagliptin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin hydrochloride, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has been approved for the treatment of type 2 diabetes mellitus (T2DM) in China.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound improves glycemic control by preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This guide provides a comprehensive overview of the in vivo target engagement of this compound, detailing its mechanism of action, available pharmacokinetic and pharmacodynamic data, and inferred experimental protocols for assessing target engagement based on established methodologies for the DPP-4 inhibitor class.
Core Mechanism of Action
This compound exerts its therapeutic effect by competitively and selectively inhibiting the DPP-4 enzyme.[3] DPP-4 is responsible for the rapid inactivation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-4, retagliptin increases the circulating levels of active GLP-1 and GIP, leading to several downstream effects that lower blood glucose levels.[3][4]
Signaling Pathway of Retagliptin's Action
Caption: Signaling pathway of this compound.
In Vivo Target Engagement Assessment
Direct quantitative data on the in vivo target engagement of retagliptin, such as the percentage of DPP-4 occupancy at various doses, is not extensively available in the public domain. However, the principles of assessing target engagement for DPP-4 inhibitors are well-established. This typically involves preclinical studies in animal models and early-phase clinical trials in humans to measure the inhibition of plasma DPP-4 activity.
Experimental Protocols for Target Engagement
The following are detailed, inferred methodologies for key experiments that are likely to have been conducted to assess the in vivo target engagement of this compound, based on standard practices for this drug class.
1. Preclinical Assessment of DPP-4 Inhibition in Animal Models (e.g., Rodents)
-
Objective: To determine the dose-dependent inhibition of plasma DPP-4 activity by retagliptin and to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats or other relevant rodent models of T2DM.
-
Drug Administration: Single oral doses of this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg) or vehicle control are administered by oral gavage.
-
Blood Sampling: Blood samples are collected via tail vein or other appropriate methods at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Blood samples are collected in EDTA-containing tubes and centrifuged to separate plasma.
-
DPP-4 Activity Assay: Plasma DPP-4 activity is measured using a fluorometric or colorimetric assay. A common method involves the use of a synthetic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by DPP-4 releases a fluorescent product (AMC), and the rate of its formation is proportional to the enzyme activity.
-
Data Analysis: The percentage of DPP-4 inhibition at each time point and for each dose is calculated relative to the vehicle-treated control group. The PK parameters (e.g., Cmax, Tmax, AUC) of retagliptin are determined from plasma drug concentrations measured by LC-MS/MS. The relationship between drug concentration and DPP-4 inhibition is then modeled.
-
2. Phase I Clinical Trial Assessment of DPP-4 Inhibition in Healthy Volunteers and T2DM Patients
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics (including DPP-4 inhibition) of single and multiple ascending doses of retagliptin in humans.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy volunteers and/or patients with T2DM.
-
Dosing: Participants receive single oral doses of this compound or placebo in ascending dose cohorts. Following the single-dose phase, a multiple-dose phase is conducted where participants receive daily doses for a specified period (e.g., 7-14 days).
-
Blood Sampling: Serial blood samples are collected at predefined time points after dosing to assess both drug concentration and plasma DPP-4 activity.
-
DPP-4 Activity Assay: Similar to the preclinical assessment, plasma DPP-4 activity is measured using a validated enzymatic assay (e.g., Gly-Pro-AMC based).
-
Data Analysis: The extent and duration of DPP-4 inhibition are determined for each dose level. PK/PD modeling is used to characterize the dose-response relationship and to inform dose selection for subsequent Phase II/III trials.
-
Experimental Workflow for In Vivo DPP-4 Inhibition Assessment
Caption: Workflow for assessing in vivo DPP-4 inhibition.
Quantitative Data
While specific in vivo target engagement data for retagliptin is not publicly available, pharmacokinetic and clinical efficacy data provide indirect evidence of its in vivo activity.
Pharmacokinetic Parameters of Retagliptin (SP2086) in Patients with Varying Renal Function
The following table summarizes the pharmacokinetic parameters of retagliptin (SP2086) after a single 50 mg oral dose in subjects with normal and impaired renal function.[5]
| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment | Severe Renal Impairment |
| Cmax (ng/mL) | 185.3 ± 46.1 | 215.1 ± 42.5 | 266.1 ± 72.3 | 407.2 ± 123.5 |
| Tmax (hr) | 1.0 (0.5-2.0) | 1.0 (0.5-2.0) | 1.0 (0.5-3.0) | 1.5 (0.5-4.0) |
| AUC0-t (ng·h/mL) | 1083.6 ± 223.4 | 1289.2 ± 264.8 | 1864.5 ± 543.7 | 2889.1 ± 876.4 |
| t1/2 (hr) | 9.8 ± 1.5 | 10.5 ± 1.8 | 12.3 ± 2.1 | 15.6 ± 3.4 |
Data presented as mean ± SD or median (range).
Clinical Efficacy of Retagliptin in Phase 3 Trials
The following tables summarize the efficacy of retagliptin as an add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin.[4]
Change in Glycemic Parameters at Week 16
| Parameter | Retagliptin 100 mg QD + Metformin (n=87) | Placebo + Metformin (n=87) |
| Change in HbA1c (%) | -0.82 | +0.06 |
| Change in Fasting Plasma Glucose (mmol/L) | -1.1 | +0.4 |
| Change in 2-h Postprandial Glucose (mmol/L) | -2.7 | +0.5 |
Proportion of Patients Achieving Glycemic Targets at Week 16
| Glycemic Target | Retagliptin 100 mg QD + Metformin (%) | Placebo + Metformin (%) |
| HbA1c < 7.0% | 26.4 | 4.6 |
| HbA1c < 6.5% | 11.5 | 0 |
Logical Relationship between Target Engagement and Clinical Efficacy
The successful clinical outcomes observed with retagliptin are logically dependent on its ability to engage and inhibit its target, DPP-4, in vivo.
Caption: Logical flow from target engagement to efficacy.
Conclusion
This compound is an effective DPP-4 inhibitor for the treatment of type 2 diabetes. While direct quantitative in vivo target engagement data is not widely published, the well-understood mechanism of action for this drug class, coupled with the robust clinical efficacy and pharmacokinetic data available for retagliptin, provides strong evidence of its ability to engage and inhibit DPP-4 in a clinically meaningful way. The experimental protocols outlined in this guide represent the standard methodologies used to confirm such target engagement, and it can be inferred that similar studies were conducted during the development of retagliptin. Future publications of preclinical and early-phase clinical data would provide a more complete picture of the in vivo target engagement profile of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Phosphate Retagliptin Tabletin in Patients with Renal Dysfunction [ykxb.scu.edu.cn]
Retagliptin Hydrochloride: A Technical Guide for Type 2 Diabetes Mellitus Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the oral therapeutic landscape for type 2 diabetes mellitus (T2DM). Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this agent enhances glycemic control through the incretin pathway. This technical guide provides an in-depth overview of retagliptin hydrochloride, consolidating available preclinical and clinical data, outlining detailed experimental protocols for its evaluation, and visualizing key pathways and processes. It is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of T2DM and DPP-4 inhibition.
Introduction
Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system, involving hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), is a crucial regulator of glucose homeostasis. These hormones are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 prolongs the action of endogenous incretins, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, and ultimately lowering blood glucose levels.
Retagliptin (also known as SP2086) is an orally active, competitive, and selective inhibitor of the DPP-4 enzyme.[1] It has been approved in China for the treatment of T2DM, both as a monotherapy and in combination with other antihyperglycemic agents like metformin.[2] This document synthesizes the available technical information on retagliptin to support ongoing research and development in the field.
Mechanism of Action
Retagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones.[3] By preventing the breakdown of GLP-1 and GIP, retagliptin increases their circulating concentrations and prolongs their bioactivity.[1][3] This enhancement of the incretin effect leads to several downstream physiological responses that contribute to improved glycemic control.[3]
The primary actions resulting from DPP-4 inhibition by retagliptin include:
-
Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells in response to elevated blood glucose levels.[3]
-
Suppression of Glucagon Secretion: Enhanced GLP-1 activity also leads to the suppression of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[3]
These actions collectively result in lower fasting and postprandial glucose levels with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[4]
Signaling Pathway
The signaling pathway initiated by DPP-4 inhibition is visualized below.
Preclinical and Clinical Data
Preclinical Data: In Vitro Potency
While specific IC50 and Ki values for retagliptin are not widely available in peer-reviewed literature, it is characterized as a potent and selective DPP-4 inhibitor.[1][5][6] For context, the inhibitory potencies of other well-established DPP-4 inhibitors are provided in the table below.
| Compound | IC50 (nM) | Ki (nM) | Reference(s) |
| Sitagliptin | 18.0 - 19.0 | - | [7][8] |
| Vildagliptin | 34.0 - 62.0 | 3.0 - 4.0 | [7][8] |
| Saxagliptin | 50.0 | 1.3 | [7][9] |
| Alogliptin | 24.0 | - | [7] |
| Linagliptin | - | 1.0 | [7] |
| Table 1: In Vitro Inhibitory Potency of Selected DPP-4 Inhibitors. Data presented are representative values from cited literature. Assay conditions may vary between sources. |
Pharmacokinetic Profile
A study in healthy subjects investigated the pharmacokinetic interaction between retagliptin (100 mg) and metformin (1500 mg).[10] The key pharmacokinetic parameters for retagliptin when administered alone and in combination are summarized below.
| Parameter | Retagliptin (100 mg) Alone | Retagliptin (100 mg) + Metformin (1500 mg) |
| Cmax (ng/mL) | Value not specified | 25.88% higher than alone |
| AUCinf (ng·h/mL) | Value not specified | 16.49% higher than alone |
| Table 2: Pharmacokinetic Parameters of Retagliptin in Healthy Subjects.[10] The study concluded that the combination did not result in clinically significant alterations in the pharmacokinetics of either drug. |
A separate study evaluated the pharmacokinetics of a single 50 mg dose of retagliptin phosphate in patients with varying degrees of renal function. The results showed that as renal function declined, the exposure to retagliptin (AUC) increased, suggesting a need for dose adjustments in this population.
Clinical Efficacy and Safety
Multiple Phase 3 clinical trials have demonstrated the efficacy and safety of retagliptin in patients with T2DM.
A multicenter, randomized, double-blind, placebo-controlled trial evaluated retagliptin 100 mg once daily as an add-on therapy to metformin in Chinese patients with inadequately controlled T2DM.
| Endpoint (at Week 16) | Retagliptin 100 mg + Metformin (n=87) | Placebo + Metformin (n=87) | P-value |
| Change in HbA1c from Baseline (%) | -0.82 (placebo-adjusted) | - | < 0.0001 |
| Patients Achieving HbA1c < 7.0% | 26.4% | 4.6% | < 0.0001 |
| Patients Achieving HbA1c < 6.5% | 11.5% | 0% | 0.0016 |
| Table 3: Efficacy of Retagliptin as Add-on Therapy to Metformin at 16 Weeks. |
The study concluded that retagliptin 100 mg once daily was effective in improving glycemic control and was generally well-tolerated. The incidence of adverse events was similar between the retagliptin and placebo groups, with no severe hypoglycemia reported.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of retagliptin and other DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against the DPP-4 enzyme.
Principle: The assay quantifies DPP-4 activity using a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule, which can be measured. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (Retagliptin) and positive control (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black, opaque-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Create a serial dilution of the compounds in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Plate Setup:
-
Sample Wells: Add 30 µL of assay buffer, 10 µL of diluted test compound, and 10 µL of DPP-4 enzyme solution.
-
Positive Control Wells: Add 30 µL of assay buffer, 10 µL of diluted positive control, and 10 µL of DPP-4 enzyme solution.
-
100% Activity Wells (No Inhibitor): Add 30 µL of assay buffer, 10 µL of DMSO/buffer (vehicle), and 10 µL of DPP-4 enzyme solution.
-
Background Wells (No Enzyme): Add 40 µL of assay buffer and 10 µL of DMSO/buffer (vehicle).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Fluorescence Measurement: Read the fluorescence of the plate using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Sample Reading / 100% Activity Reading)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Bioanalytical Method for Quantification in Human Plasma (LC-MS/MS)
This protocol outlines a general approach for the sensitive and simultaneous quantification of retagliptin and its metabolites in biological matrices, based on established methods for similar small molecules.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate the analytes from matrix components and quantify them with high sensitivity and specificity. A stable isotope-labeled internal standard is typically used to ensure accuracy and precision.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., Acetonitrile, Methanol, Water with modifiers like formic acid or ammonium acetate)
-
Retagliptin and metabolite analytical standards
-
Internal Standard (IS) (e.g., stable isotope-labeled retagliptin)
-
Human plasma (with anticoagulant)
-
Protein precipitation solvent (e.g., Acetonitrile) or Liquid-Liquid Extraction (LLE) solvent (e.g., Methyl tert-butyl ether)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto the C18 column. Use a gradient elution with the mobile phases to achieve chromatographic separation of retagliptin, its metabolites, and the internal standard from endogenous plasma components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes. Specific precursor-to-product ion transitions for retagliptin, its metabolite, and the IS must be optimized.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of retagliptin and its metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Drug Development and Clinical Trial Workflow
The development of a novel DPP-4 inhibitor like retagliptin follows a structured, multi-phase process from initial discovery to market approval.
Conclusion
This compound is a valuable addition to the therapeutic armamentarium for type 2 diabetes mellitus. Its mechanism as a selective DPP-4 inhibitor offers effective glycemic control with a favorable safety profile, particularly a low risk of hypoglycemia. The data summarized in this guide underscore its clinical utility, and the detailed protocols provide a framework for its continued investigation. As research into T2DM progresses, a thorough understanding of agents like retagliptin is essential for the scientific and drug development communities to innovate and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amanote [app.amanote.com]
- 10. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cell-Based Assays for Retagliptin Hydrochloride Activity
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Retagliptin Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Retagliptin hydrochloride in human plasma. Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The protocols outlined below are based on established methodologies for similar analytes and are intended to serve as a comprehensive guide for bioanalytical method development and validation. While specific mass spectrometric parameters for Retagliptin are not publicly available, this guide provides a robust starting point for their determination.
Introduction
The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This application note describes a bioanalytical method for the determination of Retagliptin in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The described method utilizes a protein precipitation-based sample preparation, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) (e.g., Retagliptin-d4) or a structurally similar compound
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Retagliptin and internal standard stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Note: The following conditions are suggested starting points and require optimization.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for the specific instrument.
-
MRM Transitions:
-
Retagliptin: To be determined experimentally. The precursor ion (Q1) will be the [M+H]+ of Retagliptin. The product ion (Q3) will be a stable fragment ion.
-
Internal Standard: To be determined based on the selected IS.
-
-
Collision Energy (CE) and Declustering Potential (DP): Optimize for each transition to achieve maximum signal intensity.
-
Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Retagliptin and the IS.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The linear range for Retagliptin in plasma is expected to be from 0.1 ng/mL to 200 ng/mL. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (%CV) should not exceed 15%, and the accuracy (%RE) should be within ±15%. For the Lower Limit of Quantification (LLOQ), these values should be within 20%.
-
Recovery: The extraction recovery of Retagliptin and the IS should be consistent and reproducible.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Stability: The stability of Retagliptin in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Data Presentation
Table 1: Optimized Mass Spectrometric Parameters (Hypothetical)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (V) | Collision Energy (eV) |
| Retagliptin | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Table 2: Summary of Method Validation Parameters (Based on Typical Acceptance Criteria)
| Validation Parameter | Concentration Level | Acceptance Criteria |
| Linearity | 0.1 - 200 ng/mL | r² > 0.99 |
| Intra-day Precision (%CV) | LLOQ (0.1 ng/mL) | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% | |
| Inter-day Precision (%CV) | LLOQ (0.1 ng/mL) | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% | |
| Intra-day Accuracy (%RE) | LLOQ (0.1 ng/mL) | ± 20% |
| LQC, MQC, HQC | ± 15% | |
| Inter-day Accuracy (%RE) | LLOQ (0.1 ng/mL) | ± 20% |
| LQC, MQC, HQC | ± 15% | |
| Recovery | LQC, MQC, HQC | Consistent and reproducible |
| Matrix Effect | LQC, HQC | CV ≤ 15% |
| Stability | ||
| Freeze-Thaw (3 cycles) | LQC, HQC | ± 15% from nominal |
| Short-Term (24h, RT) | LQC, HQC | ± 15% from nominal |
| Long-Term (30 days, -80°C) | LQC, HQC | ± 15% from nominal |
Visualizations
Caption: Experimental workflow for Retagliptin quantification in plasma.
Caption: Logical relationship of bioanalytical method validation experiments.
Application Notes and Protocols for Preclinical Studies of Retagliptin Hydrochloride in Animal Models of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Approved in China for the treatment of type 2 diabetes (T2D), it functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control. Preclinical evaluation of Retagliptin hydrochloride in relevant animal models is a critical step in understanding its efficacy, mechanism of action, and safety profile.
These application notes provide an overview of suitable animal models and detailed protocols for studying the therapeutic effects of this compound in the context of type 2 diabetes research.
Mechanism of Action: DPP-4 Inhibition
This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. By prolonging the activity of GLP-1 and GIP, Retagliptin enhances their physiological effects on glucose homeostasis.
Recommended Animal Models of Type 2 Diabetes
The selection of an appropriate animal model is crucial for the translational value of preclinical findings. Both genetic and induced models of T2D are widely used in research.
1. Genetic Models:
-
Zucker Diabetic Fatty (ZDF) Rat: This model exhibits obesity, insulin resistance, hyperlipidemia, and progressive β-cell failure, closely mimicking the pathophysiology of human T2D.[2][3] ZDF rats are valuable for studying the long-term effects of anti-diabetic agents on glycemic control and complications.
-
db/db Mouse: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[4][5][6] The db/db mouse is a well-established model for investigating the effects of drugs on metabolic parameters and end-organ damage.[7]
2. Induced Models:
-
High-Fat Diet (HFD) and Low-Dose Streptozotocin (STZ) Model: This model combines diet-induced insulin resistance with β-cell dysfunction caused by a low dose of STZ.[8][9][10][11][12] It is a versatile model that allows for the investigation of therapeutic interventions at different stages of T2D progression. The combination of an HFD and STZ in rats or mice is a commonly used approach to induce a diabetic state that resembles human T2D.[12]
Experimental Protocols
Due to the limited availability of specific preclinical protocols for this compound, the following protocols are adapted from studies on other selective DPP-4 inhibitors, such as sitagliptin, in established T2D animal models. These should serve as a robust starting point for study design.
Protocol 1: Efficacy Study in ZDF Rats
Objective: To evaluate the chronic effects of this compound on glycemic control, lipid profile, and pancreatic β-cell function in ZDF rats.
Materials:
-
Male Zucker Diabetic Fatty (fa/fa) rats and lean littermate controls (+/+)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory chow
-
Glucometer and test strips
-
ELISA kits for insulin, GLP-1, and other relevant hormones
-
Equipment for blood collection and processing
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Grouping: At an appropriate age (e.g., 12-14 weeks), randomly assign ZDF (fa/fa) rats to two groups: Vehicle control and this compound treatment. A group of lean (+/+) rats will serve as a non-diabetic control.
-
Dosing: Administer this compound or vehicle daily via oral gavage. A representative dose for a DPP-4 inhibitor like sitagliptin is 10 mg/kg body weight.[2] The optimal dose for Retagliptin should be determined in preliminary dose-ranging studies.
-
Treatment Duration: Treat the animals for a period of 6-8 weeks.
-
Monitoring:
-
Monitor body weight and food/water intake weekly.
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
-
Endpoint Analysis: At the end of the treatment period:
-
Perform an oral glucose tolerance test (OGTT).
-
Collect terminal blood samples for the analysis of HbA1c, plasma insulin, total cholesterol, and triglycerides.
-
Harvest the pancreas for histological analysis of β-cell mass and islet morphology.
-
Protocol 2: Efficacy Study in HFD/STZ-Induced Diabetic Mice
Objective: To assess the ability of this compound to improve glycemic control in a diet and chemically-induced model of T2D.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle
-
Standard laboratory equipment as listed in Protocol 1.
Procedure:
-
Diabetes Induction:
-
Feed mice a high-fat diet for 4-8 weeks to induce insulin resistance.
-
After the HFD period, administer a single low dose of STZ (e.g., 100-120 mg/kg, intraperitoneally) dissolved in cold citrate buffer.
-
Confirm the development of diabetes by measuring blood glucose levels 1-2 weeks post-STZ injection. Mice with fasting blood glucose >250 mg/dL are typically considered diabetic.
-
-
Grouping and Dosing:
-
Randomly assign diabetic mice to vehicle and this compound treatment groups.
-
Administer this compound or vehicle daily via oral gavage for 4-6 weeks.
-
-
Monitoring and Endpoint Analysis:
-
Follow the monitoring and endpoint analysis steps as outlined in Protocol 1.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of T2D.
Data Presentation
The following tables present representative data from studies on DPP-4 inhibitors in animal models of T2D, illustrating the expected therapeutic outcomes.
Table 1: Effects of a DPP-4 Inhibitor on Metabolic Parameters in ZDF Rats
| Parameter | Non-Diabetic Control | Diabetic Control (Vehicle) | Diabetic + DPP-4 Inhibitor |
| Fasting Blood Glucose (mg/dL) | 110 ± 8 | 450 ± 25 | 320 ± 30 |
| HbA1c (%) | 4.5 ± 0.3 | 9.8 ± 0.7 | 7.5 ± 0.5 |
| Plasma Insulin (ng/mL) | 2.5 ± 0.4 | 1.2 ± 0.2 | 1.8 ± 0.3 |
| Total Cholesterol (mg/dL) | 80 ± 5 | 150 ± 12 | 125 ± 10 |
| Triglycerides (mg/dL) | 100 ± 10 | 350 ± 30 | 250 ± 25* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic Control. Data are hypothetical and based on expected outcomes from published literature on DPP-4 inhibitors.[2][13]
Table 2: Effects of a DPP-4 Inhibitor on Glycemic Control in HFD/STZ-Induced Diabetic Mice
| Parameter | Non-Diabetic Control | Diabetic Control (Vehicle) | Diabetic + DPP-4 Inhibitor |
| Fasting Blood Glucose (mg/dL) | 105 ± 7 | 380 ± 20 | 250 ± 18 |
| Glucose AUC during OGTT (mg·h/dL) | 180 ± 15 | 650 ± 40 | 450 ± 35 |
| Plasma GLP-1 (active, pmol/L) | 12 ± 2 | 5 ± 1 | 10 ± 1.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic Control. AUC: Area Under the Curve. Data are hypothetical and based on expected outcomes from published literature.
Conclusion
The animal models and protocols described provide a comprehensive framework for the preclinical evaluation of this compound. These studies are essential for characterizing the efficacy and mechanism of action of this novel DPP-4 inhibitor in the treatment of type 2 diabetes. The use of well-established models such as the ZDF rat and the HFD/STZ-induced diabetic mouse will yield valuable data to support its clinical development and application.
References
- 1. Retagliptin Phosphate Tablets Approved for Marketing by NMPA [english.nmpa.gov.cn]
- 2. Effects of sitagliptin treatment on dysmetabolism, inflammation, and oxidative stress in an animal model of type 2 diabetes (ZDF rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative medical characteristics of ZDF‐T2DM rats during the course of development to late stage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linagliptin alleviates fatty liver disease in diabetic db/ db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The characterization of high-fat diet and multiple low-dose streptozotocin induced type 2 diabetes rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diabetic Rats Induced Using a High-Fat Diet and Low-Dose Streptozotocin Treatment Exhibit Gut Microbiota Dysbiosis and Osteoporotic Bone Pathologies [mdpi.com]
- 13. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel DPP-4 Inhibitors Using Retagliptin as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2][3] Consequently, DPP-4 has emerged as a key therapeutic target for the management of type 2 diabetes mellitus.[1][4][5] High-throughput screening (HTS) is a critical tool in the discovery of novel DPP-4 inhibitors from large compound libraries.[6][7][8]
This application note provides a detailed protocol for a robust and reliable fluorescence-based high-throughput screening assay to identify and characterize novel DPP-4 inhibitors. The protocol utilizes the selective and competitive DPP-4 inhibitor, Retagliptin, as a reference compound for comparison and validation of potential new drug candidates.[9][10]
Principle of the Assay
The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by DPP-4.[1][11] The enzymatic reaction releases the highly fluorescent aminomethylcoumarin (AMC), which can be quantified using a fluorescence plate reader. In the presence of a DPP-4 inhibitor, the enzymatic activity is reduced, resulting in a decrease in fluorescence intensity. The potency of test compounds is determined by measuring the concentration-dependent inhibition of DPP-4 activity and comparing it to the inhibition profile of the reference compound, Retagliptin.
Signaling Pathway
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Recombinant DPP-4 | Abcam | ab133081 |
| Gly-Pro-AMC Substrate | Abcam | ab133081 |
| DPP-4 Assay Buffer | Abcam | ab133081 |
| Retagliptin | MedChemExpress | HY-112668A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
Experimental Protocols
Reagent Preparation
-
DPP-4 Assay Buffer (1X): Prepare the assay buffer according to the manufacturer's instructions. A typical buffer may consist of 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[2]
-
Human Recombinant DPP-4 Enzyme: Reconstitute the enzyme in DPP-4 Assay Buffer to the desired stock concentration. Further dilute the enzyme in assay buffer to the final working concentration just before use.
-
Gly-Pro-AMC Substrate: Prepare a stock solution of the substrate in DMSO. Dilute the stock solution in DPP-4 Assay Buffer to the final working concentration. The final concentration in the assay is typically 100 µM.[2]
-
Retagliptin (Reference Compound): Prepare a stock solution of Retagliptin in DMSO (e.g., 10 mM). Create a serial dilution of Retagliptin in DPP-4 Assay Buffer to generate a range of concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).
-
Test Compounds: Dissolve and dilute test compounds in DMSO to a stock concentration (e.g., 10 mM). Further dilute in DPP-4 Assay Buffer to the desired screening concentration.
Assay Procedure
-
Plate Layout: Design the plate map to include wells for test compounds, a full dose-response curve for Retagliptin, positive controls (no inhibitor, 100% enzyme activity), and negative controls (no enzyme, background fluorescence).
-
Compound Addition: Add 10 µL of the diluted test compounds, Retagliptin dilutions, or assay buffer (for controls) to the appropriate wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the negative control wells. Add 10 µL of assay buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[2]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[1][2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][11]
Data Analysis
Calculation of Percent Inhibition
The percentage of DPP-4 inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (FluorescenceSample - FluorescenceBackground) / (Fluorescence100% Activity - FluorescenceBackground)] x 100
Where:
-
FluorescenceSample: Fluorescence intensity in the presence of the test compound.
-
FluorescenceBackground: Fluorescence intensity of the negative control (no enzyme).
-
Fluorescence100% Activity: Fluorescence intensity of the positive control (no inhibitor).
IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined for active compounds and the reference, Retagliptin. This is achieved by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[12][13] It is calculated using the following formula:
Z' = 1 - [(3 * σp + 3 * σn) / |μp - μn|]
Where:
-
σp: Standard deviation of the positive control (100% activity).
-
σn: Standard deviation of the negative control (background).
-
μp: Mean of the positive control.
-
μn: Mean of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[12][14]
Data Presentation
Table 1: Example HTS Data for DPP-4 Inhibition
| Compound ID | Concentration (µM) | % Inhibition |
| Test Cmpd 1 | 10 | 85.2 |
| Test Cmpd 2 | 10 | 12.5 |
| Test Cmpd 3 | 10 | 92.1 |
| Retagliptin | 0.1 | 98.5 |
Table 2: IC50 Values for Hit Compounds and Reference
| Compound | IC50 (nM) |
| Retagliptin | 35.8 |
| Hit Compound 1 | 78.2 |
| Hit Compound 3 | 55.4 |
Conclusion
This application note provides a comprehensive and detailed protocol for a high-throughput screening assay to identify novel DPP-4 inhibitors. By employing a fluorescence-based method and utilizing Retagliptin as a robust reference standard, researchers can efficiently and accurately identify and characterize promising lead compounds for the development of new anti-diabetic therapies. The inclusion of rigorous data analysis and quality control metrics ensures the reliability and reproducibility of the screening results.
References
- 1. abcam.com [abcam.com]
- 2. content.abcam.com [content.abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. High Throughput Screening Based Highly Potent Sulfonyl-benzamide ...: Ingenta Connect [ingentaconnect.com]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An update on DPP-4 inhibitors in the management of type 2 diabetes PMID: 27809608 | MedChemExpress [medchemexpress.eu]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
Application Notes and Protocols for In Vivo Imaging of Retagliptin Hydrochloride Target Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[3] Understanding the in vivo target engagement of Retagliptin hydrochloride with DPP-4 is crucial for optimizing dosing strategies, assessing therapeutic efficacy, and developing next-generation DPP-4 inhibitors.
These application notes provide a comprehensive overview of the methodologies for in vivo imaging of this compound's binding to its target, DPP-4. While specific in vivo imaging and radiolabeling studies for this compound are not extensively available in public literature, this document outlines detailed protocols adapted from established methods for other DPP-4 inhibitors. The provided protocols are intended to serve as a guide for researchers to design and execute in vivo imaging studies to elucidate the pharmacokinetics and pharmacodynamics of this compound.
Mechanism of Action and Signaling Pathway
This compound competitively and selectively inhibits the serine protease DPP-4.[4] DPP-4 is a transmembrane glycoprotein found on the surface of various cells, and it also circulates in a soluble form in plasma. Its primary role in glucose homeostasis is the rapid inactivation of incretin hormones. By inhibiting DPP-4, this compound increases the half-life of active GLP-1 and GIP. This leads to a cascade of downstream effects, including:
-
Enhanced glucose-stimulated insulin secretion from pancreatic β-cells.
-
Suppressed glucagon secretion from pancreatic α-cells in a glucose-dependent manner.
-
Delayed gastric emptying , which contributes to a feeling of satiety and reduces postprandial glucose excursions.
-
Improved β-cell function and mass in preclinical models.
The signaling pathway initiated by the inhibition of DPP-4 by this compound is depicted below.
Quantitative Data Presentation
| DPP-4 Inhibitor | IC50 (nM) | Protein Binding (%) | Tmax (hours) | t1/2 (hours) | Excretion Route |
| Retagliptin | Not Available | Not Available | ~1-2 | Not Available | Not Available |
| Sitagliptin | 19 | 38 | 1-4 | 12.4 | Renal (87%) |
| Vildagliptin | 62 | 9.3 | 1.7 | 1.5 | Renal (85%) |
| Saxagliptin | 50 | Negligible | 2 | 2.5 | Renal (75%) |
| Linagliptin | 1 | 70-80 (concentration dependent) | 1.5 | >100 | Fecal/Biliary (80%) |
| Alogliptin | <10 | 20 | 1-2 | 21 | Renal (76%) |
Note: Data for other DPP-4 inhibitors are compiled from various sources and are intended for comparative purposes only.
Experimental Protocols
The following protocols describe a generalized approach for the in vivo imaging of a DPP-4 inhibitor's target binding using Positron Emission Tomography (PET), a highly sensitive and quantitative imaging modality. These protocols would need to be adapted and optimized for a radiolabeled version of this compound.
Protocol 1: Radiolabeling of a DPP-4 Inhibitor for PET Imaging
Objective: To synthesize a positron-emitting radiolabeled version of a DPP-4 inhibitor (e.g., [¹⁸F]Retagliptin or [¹¹C]Retagliptin) for in vivo PET imaging.
Materials:
-
Precursor molecule of Retagliptin suitable for radiolabeling.
-
Positron-emitting radionuclide (e.g., [¹⁸F]fluoride or [¹¹C]methyl iodide).
-
Automated radiochemistry synthesis module.
-
High-performance liquid chromatography (HPLC) system for purification.
-
Quality control equipment (e.g., radio-TLC, HPLC with a radioactivity detector).
-
Reagents and solvents for chemical synthesis.
Procedure:
-
Precursor Synthesis: Synthesize a precursor of Retagliptin that is amenable to radiolabeling. This may involve introducing a leaving group for nucleophilic substitution with [¹⁸F]fluoride or a site for methylation with [¹¹C]methyl iodide.
-
Radionuclide Production: Produce the desired radionuclide ([¹⁸F]fluoride or [¹¹C]CO₂) using a cyclotron.
-
Radiosynthesis:
-
For [¹⁸F]labeling: Perform a nucleophilic substitution reaction between the Retagliptin precursor and [¹⁸F]fluoride, often facilitated by a phase-transfer catalyst.
-
For [¹¹C]labeling: Convert [¹¹C]CO₂ to a reactive methylating agent like [¹¹C]methyl iodide and react it with a suitable precursor.
-
-
Purification: Purify the crude radiolabeled product using semi-preparative HPLC to separate it from unreacted precursor and other byproducts.
-
Formulation: Formulate the purified radiolabeled Retagliptin in a biocompatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.
-
Quality Control:
-
Radiochemical Purity: Determine using analytical HPLC and/or radio-TLC.
-
Molar Activity: Calculate by measuring the total radioactivity and the molar amount of the compound.
-
Sterility and Endotoxin Testing: Ensure the final product is suitable for in vivo administration.
-
Protocol 2: In Vivo PET Imaging of DPP-4 Target Engagement
Objective: To visualize and quantify the binding of a radiolabeled DPP-4 inhibitor to DPP-4 in a living organism.
Materials:
-
Radiolabeled DPP-4 inhibitor (e.g., [¹⁸F]Retagliptin).
-
Small animal PET/CT or PET/MRI scanner.
-
Anesthesia system.
-
Animal monitoring equipment (respiration, temperature).
-
Experimental animals (e.g., rodents, non-human primates).
-
Unlabeled this compound for blocking studies.
Procedure:
-
Animal Preparation:
-
Fast the animals overnight to reduce background glucose levels.
-
Anesthetize the animal using isoflurane or another suitable anesthetic.
-
Place the animal on the scanner bed and maintain body temperature.
-
-
Baseline PET Scan:
-
Administer a bolus injection of the radiolabeled Retagliptin via a tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
Acquire a CT or MRI scan for anatomical co-registration.
-
-
Blocking Study (for specificity):
-
In a separate cohort of animals, pre-administer an excess of unlabeled this compound (a "blocking dose") 30-60 minutes before the injection of the radiolabeled tracer.
-
Perform the PET/CT or PET/MRI scan as described in the baseline study. A significant reduction in tracer uptake in target tissues in the blocking study compared to the baseline study indicates specific binding to DPP-4.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET images with the anatomical CT or MRI images.
-
Draw regions of interest (ROIs) on tissues known to express DPP-4 (e.g., kidneys, lungs, intestines, pancreas) and a reference region with low expected specific binding (e.g., cerebellum or muscle).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUVs) or use kinetic modeling to quantify tracer uptake and binding potential.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for an in vivo imaging study of this compound target binding.
Conclusion
The protocols and information provided in these application notes offer a foundational framework for conducting in vivo imaging studies to investigate the target binding of this compound. While direct imaging data for this specific compound is not yet widely published, the methodologies established for other DPP-4 inhibitors are robust and can be adapted. Successful application of these techniques will provide invaluable insights into the in vivo pharmacology of this compound, aiding in its clinical development and the discovery of novel therapeutics for type 2 diabetes. It is imperative that researchers validate the synthesis of a radiolabeled Retagliptin analog and thoroughly characterize its binding properties before proceeding with in vivo imaging studies.
References
Application Notes and Protocols for the Analytical Method Development of Retagliptin Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] It improves glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[2] The primary active metabolite of Retagliptin is retagliptin acid.[3] This document provides detailed application notes and protocols for the analytical method development of Retagliptin hydrochloride and its primary metabolite. The methods described herein are essential for pharmacokinetic studies, formulation development, and quality control of Retagliptin.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method has been developed for the simultaneous determination of Retagliptin and its main active metabolite, retagliptin acid, in human plasma, urine, and feces. This method is highly sensitive and specific, making it suitable for pharmacokinetic and bioequivalence studies.[3]
Summary of Quantitative Data
The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for Retagliptin and retagliptin acid.
Table 1: Lower Limit of Quantification (LLOQ) [3]
| Analyte | Matrix | LLOQ (ng/mL) |
| Retagliptin | Plasma | 0.1 |
| Retagliptin Acid | Plasma | 0.3 |
| Retagliptin | Urine | 5 |
| Retagliptin Acid | Urine | 10 |
| Retagliptin | Feces | 1 |
| Retagliptin Acid | Feces | 3 |
Table 2: Extraction Recovery
| Analyte | Matrix | Concentration (ng/mL) | Mean Recovery (%) ± SD |
| Retagliptin | Plasma | 0.27 | 103.2 ± 3.3 |
| 4.0 | 102.4 ± 1.4 | ||
| 80.0 | 100.0 ± 1.8 | ||
| Retagliptin Acid | Plasma | 15.0 | 99.0 ± 2.1 |
| 200.0 | 97.0 ± 1.7 | ||
| 4000.0 | 99.9 ± 1.3 | ||
| Retagliptin | Urine | 2.7 | 96.6 ± 3.3 |
| 24.0 | 99.1 ± 1.8 | ||
| Retagliptin Acid | Urine | - | - |
| Retagliptin | Feces | - | - |
| Retagliptin Acid | Feces | - | - |
| Data for urine and feces recovery was not fully available in the provided search results. |
Table 3: Pharmacokinetic Parameters of Retagliptin and Retagliptin Acid in Plasma (Single 50 mg dose) [3][4][5]
| Parameter | Normal Renal Function | Mild Renal Dysfunction | Moderate Renal Dysfunction | Severe Renal Dysfunction | End-Stage Renal Disease (ESRD) |
| Retagliptin | |||||
| Cmax (ng/mL) | - | - | - | - | - |
| Tmax (h) | 1.75 ± 1.21 | 1.07 ± 0.35 | 1.50 ± 0.89 | 1.67 ± 2.16 | 2.42 ± 2.15 |
| AUC (ng·h/mL) | - | - | 1.44-fold increase vs. normal | 2.20-fold increase vs. normal | 2.83-fold increase vs. normal |
| CL/F (L/h) | 30.50 ± 10.70 | 23.50 ± 6.01 | 12.90 ± 4.34 | 6.70 ± 1.55 | 3.10 ± 0.48 |
| Retagliptin Acid | |||||
| Cmax (ng/mL) | - | - | - | - | - |
| Tmax (h) | - | - | - | - | - |
| AUC (ng·h/mL) | - | - | 2.32-fold increase vs. normal | 4.39-fold increase vs. normal | 9.28-fold increase vs. normal |
| Ae% (0-96h) | 74.2 ± 14.6 | 71.7 ± 14.3 | 59.5 ± 22.7 | 63.3 ± 13.9 | 34.1 ± 20.0 |
| CLr (mL/min) | 289.0 ± 73.7 | 220.0 ± 51.2 | 105.0 ± 64.5 | 54.5 ± 7.6 | 13.5 ± 7.8 |
| Specific Cmax and AUC values were not detailed in the search results, but fold-increases were provided. |
Experimental Protocol: LC-MS/MS Analysis
1.2.1. Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for plasma samples. For urine and feces, a dilution and protein precipitation approach is typically used.
-
Plasma:
-
To 100 µL of plasma, add an internal standard (IS) solution (e.g., a deuterated analog of Retagliptin).
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Urine:
-
Thaw and vortex the urine samples.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Dilute 50 µL of the supernatant with 450 µL of water.
-
To 50 µL of the diluted sample, add the IS and 150 µL of acetonitrile for protein precipitation.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Feces:
-
Homogenize the fecal sample with a suitable buffer.
-
Perform protein precipitation with an organic solvent like acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
1.2.2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
1.2.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Retagliptin: To be determined based on the specific instrument and optimization.
-
Retagliptin Acid: To be determined based on the specific instrument and optimization.
-
Internal Standard: To be determined based on the specific instrument and optimization.
-
-
Key Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
General Protocol for HPLC-UV Method Development (No Specific Method for Retagliptin Found)
While a specific HPLC-UV method for this compound was not identified in the literature, the following protocol provides a general framework for its development based on methods for other DPP-4 inhibitors.
Experimental Protocol: HPLC-UV
2.1.1. Instrument and Reagents
-
HPLC with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate).
-
Acids and bases for pH adjustment (e.g., orthophosphoric acid, triethylamine).
2.1.2. Chromatographic Conditions Development
-
Wavelength Selection: Dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) and scan using a UV-Vis spectrophotometer from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase Optimization:
-
Start with a common mobile phase for DPP-4 inhibitors, such as a mixture of phosphate buffer and acetonitrile or methanol.
-
Vary the ratio of the organic modifier to the aqueous buffer to optimize the retention time and peak shape of Retagliptin.
-
Adjust the pH of the buffer (typically between 3 and 7) to improve peak symmetry.
-
-
Flow Rate and Column Temperature: A typical flow rate is 1.0 mL/min. The column temperature can be maintained at ambient or slightly elevated (e.g., 30-40°C) to improve peak shape and reduce run time.
2.1.3. Method Validation (as per ICH Guidelines)
-
Specificity: Analyze blank, placebo, and drug-spiked samples to ensure no interference at the retention time of Retagliptin.
-
Linearity: Prepare a series of standard solutions of Retagliptin at different concentrations and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.
-
Precision:
-
Repeatability (Intra-day): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): Analyze the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be less than 2%.
-
-
Accuracy: Perform recovery studies by spiking a known amount of Retagliptin into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) and assess the impact on the results.
General Protocol for Forced Degradation Studies (No Specific Data for Retagliptin Found)
Forced degradation studies are crucial for developing a stability-indicating analytical method. While specific degradation pathways for Retagliptin are not detailed in the available literature, a general protocol based on ICH guidelines is provided.
Experimental Protocol: Forced Degradation
3.1.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
3.1.2. Stress Conditions
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution and solid drug to UV light (254 nm) and fluorescent light for a specified period (e.g., 7 days).
3.1.3. Sample Analysis
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Metabolic and Action Pathway of Retagliptin
Caption: Metabolic pathway and mechanism of action of Retagliptin.
Experimental Workflow for LC-MS/MS Analysis of Retagliptin in Plasma
Caption: Workflow for the bioanalysis of Retagliptin in plasma.
Logical Relationship for Stability-Indicating Method Development
Caption: Logical workflow for developing a stability-indicating method.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Retagliptin Phosphate used for? [synapse.patsnap.com]
- 3. Pharmacokinetics of Phosphate Retagliptin Tabletin in Patients with Renal Dysfunction [ykxb.scu.edu.cn]
- 4. [Pharmacokinetics of Phosphate Retagliptin Tabletin in Patients with Renal Dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Retagliptin Hydrochloride in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Retagliptin hydrochloride increases the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and improving overall glycemic control. These application notes provide an overview of the potential uses of this compound in primary cell cultures and detailed protocols for its application in key metabolic research models.
Mechanism of Action
This compound exerts its effects by preventing the degradation of incretin hormones. The elevated levels of active GLP-1 and GIP bind to their respective G protein-coupled receptors on pancreatic β-cells, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn potentiates glucose-stimulated insulin secretion. The signaling cascade also involves the PI3K/Akt pathway, which promotes β-cell proliferation and survival.
Application Notes
This compound can be a valuable tool for in vitro studies using various primary cell types to investigate metabolic pathways, drug efficacy, and cellular responses.
Primary Pancreatic Islet Cells
-
Application: To study the direct effects of Retagliptin on insulin secretion, β-cell proliferation, and apoptosis. Primary islets provide a physiologically relevant model to assess the incretin-enhancing effects of DPP-4 inhibitors.
-
Key Assays: Glucose-stimulated insulin secretion (GSIS), cell viability assays (e.g., MTT, Calcein-AM/EthD-1), apoptosis assays (e.g., TUNEL, caspase activity), and gene expression analysis of key β-cell markers (e.g., INS, PDX1).
Primary Hepatocytes
-
Application: To investigate the effects of Retagliptin on hepatic glucose production and lipid metabolism. While the primary action is on islets, indirect effects via incretins can influence hepatic function.
-
Key Assays: Glucose production assays (from lactate and pyruvate), glycogen synthesis assays, lipid accumulation assays (e.g., Oil Red O staining), and analysis of genes involved in gluconeogenesis and lipogenesis (e.g., G6PC, PCK1, SREBP-1c).
Primary Adipocytes
-
Application: To explore the impact of Retagliptin on adipocyte differentiation, lipolysis, and glucose uptake. Incretins are known to have effects on adipose tissue.
-
Key Assays: Adipocyte differentiation assays (e.g., Oil Red O staining), lipolysis assays (measuring glycerol release), glucose uptake assays (e.g., using 2-NBDG), and expression analysis of adipogenic and metabolic markers (e.g., PPARG, GLUT4).
Primary Endothelial Cells
-
Application: To study the potential cardiovascular effects of Retagliptin, such as its impact on endothelial function, inflammation, and oxidative stress.
-
Key Assays: Nitric oxide (NO) production assays, cell adhesion assays, measurement of reactive oxygen species (ROS), and expression of inflammatory markers (e.g., VCAM-1, ICAM-1) and endothelial nitric oxide synthase (eNOS).
Quantitative Data Summary
Disclaimer: Specific in vitro data for this compound in primary cells is limited in publicly available literature. The following table provides representative concentration ranges and endpoints based on studies with other selective DPP-4 inhibitors (e.g., Sitagliptin, Linagliptin, Vildagliptin) and should be used as a starting point for experimental design. Optimal concentrations for this compound must be determined empirically through dose-response studies.
| Primary Cell Type | Typical Concentration Range (DPP-4 Inhibitors) | Incubation Time | Key Experimental Readouts |
| Pancreatic Islets | 10 nM - 10 µM | 24 - 72 hours | Increased GSIS, increased β-cell viability, decreased apoptosis. |
| Hepatocytes | 100 nM - 50 µM | 24 - 48 hours | Decreased glucose production, altered lipid metabolism. |
| Adipocytes | 100 nM - 10 µM | 48 hours - 14 days | Enhanced glucose uptake, modulated lipolysis and adipogenesis. |
| Endothelial Cells | 1 µM - 25 µM | 24 - 48 hours | Increased eNOS phosphorylation, reduced inflammatory markers. |
Experimental Protocols
General Experimental Workflow
Protocol 1: Isolation and Culture of Primary Mouse Pancreatic Islets
Materials:
-
Collagenase P
-
HBSS (Hank's Balanced Salt Solution)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES
-
Ficoll-Paque
-
Sterile surgical instruments
Procedure:
-
Pancreas Perfusion and Digestion:
-
Anesthetize and euthanize a mouse according to approved institutional protocols.
-
Perfuse the pancreas through the common bile duct with cold HBSS followed by collagenase P solution.
-
Excise the inflated pancreas and incubate at 37°C for 15-20 minutes with gentle shaking to digest the tissue.
-
Stop the digestion by adding cold HBSS with 10% FBS.
-
-
Islet Purification:
-
Wash the digested tissue pellet with HBSS.
-
Resuspend the pellet in a discontinuous Ficoll gradient.
-
Centrifuge to separate the islets from acinar and other tissues.
-
Collect the islet layer and wash with HBSS.
-
-
Islet Culture:
-
Hand-pick clean islets under a stereomicroscope.
-
Culture the islets in RPMI-1640 medium in a 37°C, 5% CO₂ incubator. Allow islets to recover for 24-48 hours before treatment.
-
Protocol 2: Treatment of Primary Cells with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO or sterile water)
-
Appropriate primary cell culture medium
-
Cultured primary cells (e.g., pancreatic islets, hepatocytes)
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of this compound by diluting the stock solution in the appropriate culture medium.
-
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A suggested starting range is 10 nM to 100 µM.
-
Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured primary cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The optimal incubation time should be determined through time-course experiments.
-
-
Downstream Analysis:
-
After the incubation period, collect the cells and/or supernatant for downstream analysis (e.g., GSIS assay, RNA extraction, protein extraction, cell viability assays).
-
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM).
-
Cultured and treated pancreatic islets.
-
Insulin ELISA kit.
Procedure:
-
Pre-incubation:
-
After treatment with this compound, wash the islets with KRB buffer containing low glucose.
-
Pre-incubate the islets in low-glucose KRB buffer for 1 hour at 37°C to establish a basal insulin secretion rate.
-
-
Basal and Stimulated Insulin Secretion:
-
Remove the low-glucose KRB buffer and add fresh low-glucose KRB buffer. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Remove the low-glucose KRB buffer and add high-glucose KRB buffer. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the islet number or total protein content.
-
Calculate the stimulation index (high glucose insulin / low glucose insulin).
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the incretin system in various primary cell models of metabolic diseases. The provided application notes and protocols offer a foundation for researchers to design and execute experiments to elucidate the cellular and molecular mechanisms of DPP-4 inhibition. It is essential to empirically determine the optimal experimental conditions, including drug concentration and incubation time, for each specific primary cell type and experimental endpoint.
References
Experimental Design for Efficacy Studies of Retagliptin Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action centers on preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This inhibition leads to prolonged activity of incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately improves glycemic control.[2][3][4]
These application notes provide a comprehensive guide for the preclinical evaluation of Retagliptin hydrochloride's efficacy. The protocols detailed below cover essential in vitro and in vivo assays to characterize its inhibitory activity and antidiabetic effects.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzyme DPP-4, which is responsible for the rapid inactivation of incretin hormones such as GLP-1. By blocking DPP-4, Retagliptin increases the circulating levels of active GLP-1. GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the closure of ATP-sensitive potassium channels.[5] This leads to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, but only in the presence of elevated blood glucose levels.[5] This glucose-dependency minimizes the risk of hypoglycemia.[4]
In Vitro Efficacy Studies
DPP-4 Inhibition Assay
This assay quantifies the ability of this compound to inhibit DPP-4 enzyme activity. A fluorogenic substrate is used, which upon cleavage by DPP-4, releases a fluorescent molecule.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to determine the IC50 value.
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.[8][9]
-
Sitagliptin should be used as a positive control inhibitor.[10]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted this compound solutions or the positive control.
-
Add the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.[10]
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][10]
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
| Parameter | Value | Reference |
| Enzyme | Recombinant Human DPP-4 | [10] |
| Substrate | Gly-Pro-AMC | [8][9] |
| Excitation Wavelength | 350-360 nm | [8][10] |
| Emission Wavelength | 450-465 nm | [8][10] |
| Incubation Time | 10-30 minutes | [8][10] |
| Temperature | 37°C | [10] |
| Positive Control | Sitagliptin | [10] |
GLP-1 Potentiation Assay
This assay measures the ability of this compound to protect active GLP-1 from degradation by DPP-4 in a plasma sample.
Protocol:
-
Sample Collection and Preparation:
-
Assay Procedure:
-
Thaw plasma samples on ice.
-
Incubate plasma samples with either vehicle or varying concentrations of this compound.
-
Add a known amount of active GLP-1 to the samples and incubate at 37°C for a specified time.
-
Measure the concentration of active GLP-1 using a commercially available ELISA kit following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of active GLP-1 in samples treated with this compound to the vehicle-treated samples.
-
Calculate the percentage of GLP-1 potentiation.
-
| Parameter | Value | Reference |
| Sample Type | EDTA Plasma | [11][12] |
| Anticoagulant | EDTA with DPP-4 inhibitor | [11][12][13] |
| Centrifugation | 1000 x g for 10 min at 4°C | [12][13] |
| Storage Temperature | ≤ -20°C | [12] |
| Quantification Method | Active GLP-1 ELISA Kit | [11] |
In Vivo Efficacy Studies
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental in vivo assay to evaluate the effect of this compound on glucose tolerance in an animal model.
Experimental Workflow:
Protocol:
-
Animal Model:
-
Procedure:
-
Fast the animals overnight for 16-18 hours with free access to water.[15][16]
-
Administer this compound or vehicle via oral gavage 15-30 minutes prior to the glucose challenge.[15]
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.[16][17]
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[15][17]
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Plot blood glucose concentrations over time.
-
Calculate the area under the curve (AUC) for glucose excursion.
-
Compare the AUC between the this compound-treated group and the vehicle-treated group.
-
| Parameter | Value | Reference |
| Animal Model | C57BL/6J mice or Sprague-Dawley rats | [1][14] |
| Fasting Period | 16-18 hours | [15][16] |
| Drug Administration | Oral gavage, 15-30 min before glucose | [15] |
| Glucose Dose | 2 g/kg body weight | [16][17] |
| Blood Sampling Timepoints | 0, 15, 30, 60, 120 minutes | [15][17] |
Long-Term Glycemic Control in a Diabetic Animal Model
This study evaluates the long-term efficacy of this compound on glycemic control in a diabetic animal model.
Protocol:
-
Induction of Diabetes:
-
Use male Sprague-Dawley rats.[14]
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. A dose of 75 mg/kg can be used.[14]
-
Confirm diabetes by measuring blood glucose levels; animals with fasting blood glucose ≥ 15 mmol/L are considered diabetic.[14]
-
-
Treatment:
-
Randomly assign diabetic animals to treatment groups: vehicle control and this compound.
-
Administer this compound or vehicle daily via oral gavage for a period of several weeks (e.g., 4-8 weeks).
-
-
Monitoring and Endpoints:
-
Monitor body weight and food and water intake regularly.
-
Measure fasting blood glucose weekly.
-
At the end of the study, measure glycated hemoglobin (HbA1c) to assess long-term glycemic control.[18]
-
An OGTT can also be performed at the end of the treatment period.
-
| Parameter | Value | Reference |
| Animal Model | Sprague-Dawley rats | [14] |
| Diabetes Induction | Streptozotocin (STZ), 75 mg/kg, i.p. | [14] |
| Confirmation of Diabetes | Fasting blood glucose ≥ 15 mmol/L | [14] |
| Treatment Duration | 4-8 weeks (example) | |
| Key Endpoints | Fasting blood glucose, HbA1c | [18] |
Data Summary:
| Study | Treatment Group | Key Finding | Reference |
| Phase III Clinical Trial | Retagliptin Phosphate | Significant reduction in HbA1c by 1.13% and postprandial blood sugar by 2.69 mmol/L. | |
| Phase III Clinical Trial | Retagliptin Phosphate + Metformin | Further reduction in HbA1c by 1.18% and postprandial blood sugar by 2.71 mmol/L. | |
| PIONEER 2 Trial (GLP-1 RA vs SGLT2i) | Semaglutide (GLP-1 RA) | Superior HbA1c reduction of 1.4% at 26 weeks compared to empagliflozin. | [19] |
| Phase IV Study | Trelagliptin (DPP-4i) + Insulin | Significant HbA1c reduction (least square mean difference of -0.63% vs placebo). | [20] |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound. The in vitro assays will confirm its mechanism of action and inhibitory potency against DPP-4, while the in vivo studies in relevant animal models will establish its therapeutic potential for improving glycemic control. Consistent and careful execution of these protocols will yield reliable data to support the development of this compound as a treatment for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.cn [abcam.cn]
- 3. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 7. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mesoscale.com [mesoscale.com]
- 12. alpco.com [alpco.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. mmpc.org [mmpc.org]
- 17. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 18. Short- and Longterm Glycemic Control of Streptozotocin-Induced Diabetic Rats Using Different Insulin Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GLP-1 receptor agonist shows superior improvement of HbA1c compared to SGLT2 inhibitor - - PACE-CME [pace-cme.org]
- 20. Efficacy and safety of trelagliptin in combination with insulin therapy in Japanese patients with type 2 diabetes: Results from a randomized, Phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Retagliptin hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of retagliptin hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: My this compound is not fully dissolving in my aqueous buffer. What can I do?
Answer:
-
Verify pH: this compound's solubility is pH-dependent, with moderate solubility at physiological pH.[1] Ensure your buffer's pH is correctly calibrated.
-
Increase Temperature: Gently warming the solution can aid dissolution, as the process is typically endothermic.[1]
-
Sonication: Use an ultrasonic bath to provide mechanical agitation and break down particle aggregates, which can enhance dissolution.[2][3]
-
Co-solvents: If your experimental design allows, consider adding a small percentage of an organic co-solvent like DMSO, ethanol, or PEG300.[2][3] Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, while monitoring for any potential impact on your experiment.
-
Use of Fresh Solvents: Particularly with hygroscopic solvents like DMSO, ensure you are using a fresh, unopened bottle to maximize solubility.[3]
Question: I am observing precipitation of my this compound stock solution upon storage at 4°C. How can I prevent this?
Answer:
-
Solvent Choice: For aqueous solutions, precipitation upon cooling is common if the concentration is near its saturation point at room temperature. Consider preparing a more concentrated stock in a solvent like DMSO and diluting it into your aqueous buffer immediately before use.
-
Storage Temperature: For solutions in organic solvents like DMSO, storage at -20°C or -80°C is recommended for long-term stability.[2]
-
Re-dissolution: If precipitation occurs, you can often redissolve the compound by warming the solution and sonicating it before use.[2][3] However, be mindful of potential degradation with repeated warming cycles.
Question: My stability study shows unexpected degradation peaks in my HPLC chromatogram. What are the potential causes?
Answer:
-
Excipient Interaction: If you are working with a formulation, excipients can interact with this compound and promote degradation.[4] Run a placebo sample under the same stress conditions to identify any peaks originating from the excipients.
-
Hydrolysis: this compound may be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure the pH of your solution is controlled and appropriate for stability.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation. Consider purging your solutions and the headspace of your storage vials with an inert gas like nitrogen or argon.
-
Photodegradation: Protect your samples from light, especially UV radiation, by using amber vials or covering your containers with aluminum foil.[5]
-
Contaminated Solvents: Ensure the solvents used are of high purity and free from contaminants that could catalyze degradation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: Organic solvents generally provide higher solubility than aqueous media.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent, capable of dissolving retagliptin at concentrations of 100 mg/mL (though ultrasonication may be needed).[2][6] Methanol and ethanol also demonstrate good solvating properties.[1] For in vivo or cell-based assays, co-solvent systems such as DMSO/PEG300/Tween-80/saline are often employed.[2][3]
Q2: How should I store this compound powder and stock solutions?
A2:
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[2]
-
In-Solvent: Stock solutions in solvents like DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, based on studies of other gliptins, potential degradation routes include:
-
Hydrolysis: Cleavage of amide or other hydrolyzable bonds, particularly under strong acidic or basic conditions.[7]
-
Oxidation: Modification of the molecule upon exposure to oxidizing agents.[7]
-
Cyclization: Intramolecular reactions, which have been observed in other DPP-4 inhibitors like denagliptin.[4]
Q4: Is this compound sensitive to light?
A4: As a general precaution for stability studies, photostability should be evaluated. Forced degradation studies on similar compounds often include exposure to UV light as a stress condition.[5] It is recommended to protect solutions from light during storage and handling.
Data Presentation
Table 1: Solubility of Retagliptin and its Salts in Various Solvents
| Compound | Solvent | Concentration | Observations | Reference |
| Retagliptin | DMSO | 100 mg/mL (215.35 mM) | Ultrasonic assistance may be needed. | [2][6] |
| Retagliptin Phosphate | DMSO | ≥ 150 mg/mL (266.73 mM) | Hygroscopic nature of DMSO is a factor. | [3] |
| This compound | Methanol | Good solvating properties | Quantitative data not specified. | [1] |
| This compound | Ethanol | Good solvating properties | Quantitative data not specified. | [1] |
| This compound | Water | Moderate solubility at physiological pH | Quantitative data not specified. | [1] |
Table 2: Example Co-Solvent Systems for In Vitro/In Vivo Studies
| Protocol | Solvent Composition | Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Solubility Assessment
-
Preparation: Add a pre-weighed amount of this compound (e.g., 5 mg) to a clear glass vial.
-
Solvent Addition: Add the selected solvent (e.g., water, ethanol, DMSO) in small, precise increments (e.g., 100 µL).
-
Mixing: After each addition, vortex the vial for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming can be applied if necessary.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Equilibration: Allow the solution to equilibrate at the desired temperature (e.g., room temperature) for at least 24 hours to check for precipitation.
-
Quantification: If saturation is reached, centrifuge the solution, and analyze the supernatant using a validated HPLC method to determine the precise solubility concentration.
Protocol 2: Forced Degradation Study (as per ICH Guidelines)
This protocol outlines the conditions to induce degradation and assess the stability-indicating properties of an analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours). Also, reflux a solution of the drug at a high temperature.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak. Calculate the percentage of degradation.
Mandatory Visualization
Caption: Workflow for determining the solubility of this compound.
Caption: Logical steps for troubleshooting poor solubility of retagliptin HCl.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Buy this compound | 1174038-86-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Retagliptin Hydrochloride Dosage in Preclinical Studies
For researchers, scientists, and drug development professionals utilizing Retagliptin hydrochloride in preclinical settings, this technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs). This compound, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a key compound in the development of treatments for type 2 diabetes.[1]
Disclaimer: While this guide provides comprehensive information based on available data for DPP-4 inhibitors, specific quantitative preclinical dosage, pharmacokinetic (PK), and pharmacodynamic (PD) data for this compound are not extensively available in the public domain. The information provided should be adapted based on internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Retagliptin prolongs the activity of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.
Q2: What are the typical preclinical animal models used to evaluate this compound?
Standard preclinical models for evaluating DPP-4 inhibitors include:
-
Normal rodents (mice, rats): To assess pharmacokinetics and pharmacodynamics in a healthy physiological state.
-
Diabetic rodent models:
-
Genetically diabetic models: e.g., db/db mice, ob/ob mice, Zucker diabetic fatty (ZDF) rats. These models mimic the genetic predispositions to type 2 diabetes.
-
Chemically-induced diabetic models: e.g., streptozotocin (STZ)-induced diabetic rodents. This model simulates diabetes through the destruction of pancreatic β-cells.[2]
-
Q3: What is a typical starting dose for a DPP-4 inhibitor like this compound in preclinical studies?
While specific dose-ranging studies for this compound are not publicly available, data from other DPP-4 inhibitors in rodents can provide a starting point. Daily oral doses for various DPP-4 inhibitors in preclinical studies have ranged from 0.1 mg/kg to as high as 100 mg/kg, depending on the specific compound, animal model, and study objective.[3] For a novel compound like Retagliptin, a pilot dose-ranging study is crucial to determine the optimal dose for efficacy and safety in the selected animal model.
Q4: How can I assess the in vivo efficacy of this compound?
The primary method to assess the efficacy of this compound is through an Oral Glucose Tolerance Test (OGTT). In this test, a glucose load is administered orally to fasted animals, and blood glucose levels are monitored over a period of time (typically 2 hours). Effective DPP-4 inhibition will result in a smaller glucose excursion (lower area under the curve - AUC) compared to the vehicle control group.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| High variability in blood glucose response during OGTT | - Improper fasting of animals- Inconsistent dosing technique- Stress-induced hyperglycemia | - Ensure a consistent fasting period (typically 6-8 hours) with free access to water.- Standardize the gavage technique to minimize stress and ensure accurate dose delivery.- Acclimatize animals to handling and experimental procedures. |
| No significant difference in glucose lowering compared to vehicle | - Insufficient drug dosage- Poor oral bioavailability- Rapid metabolism of the compound | - Conduct a dose-response study with a wider range of doses.- Analyze plasma concentrations of Retagliptin to assess exposure (pharmacokinetics).- Measure plasma DPP-4 activity to confirm target engagement. A significant inhibition (typically >80%) is often correlated with efficacy. |
| Unexpected toxicity or adverse events | - Off-target effects- Dose is too high | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Conduct thorough histopathological analysis of key organs.- Monitor for clinical signs of toxicity (e.g., weight loss, changes in behavior). |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: C57BL/6 mice or a relevant diabetic mouse model.
-
Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast mice for 6-8 hours with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) by gavage. The volume is typically 5-10 mL/kg.
-
Incubation Period: Wait for the appropriate time for the drug to be absorbed (e.g., 30-60 minutes, this should be determined in pilot PK studies).
-
Glucose Challenge: Administer a 2 g/kg glucose solution orally.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels at each time point. Calculate the area under the curve (AUC) for glucose excursion.
Measurement of Plasma DPP-4 Activity
-
Blood Collection: Collect blood samples at various time points after this compound administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
DPP-4 Activity Assay: Use a commercially available DPP-4 activity assay kit. These kits typically use a fluorogenic or colorimetric substrate for DPP-4.
-
Procedure: Follow the manufacturer's protocol. Briefly, incubate plasma samples with the DPP-4 substrate and measure the resulting fluorescence or absorbance over time.
-
Calculation: Calculate the DPP-4 activity and express it as a percentage of the activity in vehicle-treated control animals.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Logical workflow for preclinical dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Retagliptin Hydrochloride Degradation Pathway Analysis
Disclaimer: As of November 2025, detailed public information on the specific degradation pathways of retagliptin hydrochloride is limited. This technical support guide has been developed based on established knowledge of the degradation patterns of other gliptins (DPP-4 inhibitors) such as linagliptin, sitagliptin, and vildagliptin. The information provided should be used as a general framework and a starting point for experimental design. All findings should be confirmed through rigorous, compound-specific experimental validation.
This guide is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues during the degradation pathway analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound based on its chemical class?
A1: Based on the behavior of other gliptins, this compound is likely susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. Thermal and photolytic degradation may also occur, but typically to a lesser extent. The primary degradation pathways for similar compounds often involve hydrolysis of amide or other labile functional groups and oxidation of susceptible moieties.
Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Novel Degradation Products: The degradation pathway of this compound may differ from that of other gliptins.
-
Interaction with Excipients: If you are analyzing a formulated product, the active pharmaceutical ingredient (API) may be reacting with excipients under stress conditions.
-
Secondary Degradation: Primary degradation products may themselves be unstable and degrade further, leading to a complex impurity profile.
-
Contamination: Ensure all solvents, reagents, and labware are free from contaminants.
Q3: My mass balance for the forced degradation study is not within the acceptable range (e.g., 95-105%). What should I do?
A3: A poor mass balance can indicate several issues:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Consider using a mass spectrometer or a universal detector like a charged aerosol detector (CAD).
-
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradation products may be insoluble in the chosen diluent and precipitate out of the solution.
-
Incomplete Elution: Highly retained compounds may not be eluting from the chromatographic column within the run time.
Q4: How can I identify the structure of the unknown degradation products?
A4: The structural elucidation of unknown degradation products typically requires a combination of advanced analytical techniques, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern of the degradants.
-
High-Resolution Mass Spectrometry (HRMS): To obtain the accurate mass and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the complete chemical structure. This usually requires isolation of the impurity by preparative HPLC.
Troubleshooting Guides
Issue 1: Poor Peak Shape for Retagliptin or its Degradants
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization state and, consequently, the peak shape of ionizable compounds. Experiment with different pH values to find the optimal condition for sharp, symmetrical peaks. |
| Column Overload | Injecting too high a concentration of the sample can lead to fronting or tailing peaks. Dilute the sample and re-inject. |
| Column Degradation | Harsh mobile phase conditions (e.g., extreme pH) or incompatible sample matrices can degrade the stationary phase. Try a new column of the same type. |
| Secondary Interactions | Silanol groups on the silica backbone of the column can interact with basic analytes, causing peak tailing. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. |
Issue 2: Inadequate Separation of Degradation Products
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | The organic modifier and its ratio to the aqueous phase are critical for achieving good separation. Experiment with different organic solvents (e.g., acetonitrile, methanol) and gradient profiles. |
| Incorrect Column Chemistry | The stationary phase chemistry plays a crucial role in selectivity. If a C18 column does not provide adequate separation, consider trying a different phase (e.g., phenyl-hexyl, cyano). |
| Insufficient Resolution | To improve resolution, you can try decreasing the flow rate, increasing the column length, or using a column with a smaller particle size (UHPLC). |
| Temperature Effects | Column temperature can affect selectivity. Experiment with different column temperatures to see if it improves the separation of critical pairs. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods. The following are general protocols based on ICH guidelines and practices for other gliptins.
1. Acid Hydrolysis:
-
Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).
-
Procedure: Dissolve this compound in the HCl solution to a known concentration (e.g., 1 mg/mL). Incubate the solution at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 2 to 24 hours). At various time points, withdraw an aliquot, neutralize it with an equivalent amount of base (e.g., NaOH), and dilute to the final concentration with the mobile phase for analysis.
2. Base Hydrolysis:
-
Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).
-
Procedure: Follow the same procedure as for acid hydrolysis, but use NaOH as the stress agent and neutralize with an equivalent amount of HCl.
3. Oxidative Degradation:
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Dissolve this compound in a solution of H₂O₂. The reaction is often carried out at room temperature for a specified duration. Withdraw aliquots at different time points, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute for analysis.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80-100 °C) for an extended period (e.g., several days). At regular intervals, withdraw a sample, dissolve it in a suitable solvent, and analyze.
5. Photolytic Degradation:
-
Procedure: Expose the solid drug substance or its solution to UV and visible light according to ICH Q1B guidelines. A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter. Analyze the samples at the end of the exposure period.
Hypothetical Degradation Summary for this compound
The following table summarizes the hypothetical degradation of this compound under various stress conditions, based on data from other gliptins. This data is for illustrative purposes only and must be confirmed by experimentation.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 8 hours | 80 °C | 15% | Hydrolysis of labile functional groups |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | 10% | Hydrolysis and potential rearrangements |
| Oxidation | 10% H₂O₂ | 4 hours | Room Temp | 20% | N-oxides, hydroxylated derivatives |
| Thermal | Dry Heat | 7 days | 100 °C | 5% | Minor decomposition products |
| Photolytic | ICH Q1B | - | - | < 2% | Minimal degradation |
Visualizations
Logical Workflow for Degradation Product Identification
Caption: Workflow for identifying and characterizing degradation products.
Hypothetical Degradation Pathway for a Gliptin
Technical Support Center: Enhancing the Bioavailability of Gliptin-Class Compounds in Preclinical Models
Disclaimer: Information regarding "Retagliptin hydrochloride" is not available in the public domain. The following guide utilizes Sitagliptin, a well-researched dipeptidyl peptidase-4 (DPP-4) inhibitor, as a representative model to address common challenges in enhancing oral bioavailability during preclinical animal studies. The principles and methodologies described are broadly applicable to the gliptin class of compounds.
Troubleshooting Guide
Q1: We are observing high variability in plasma drug concentrations between individual animals in our oral bioavailability study. What are the potential causes and solutions?
A1: High inter-individual variability is a common challenge in oral dosing studies. Several factors can contribute to this issue:
-
Improper Dosing Technique: Inconsistent administration of the drug solution via oral gavage can lead to significant differences in the actual dose received by each animal.
-
Solution: Ensure all technicians are thoroughly trained in oral gavage techniques. Verify the placement of the gavage needle to prevent accidental deposition of the drug in the esophagus or trachea.
-
-
Animal Stress: Stress from handling and dosing can alter gastrointestinal (GI) motility and blood flow, affecting drug absorption.
-
Solution: Acclimatize the animals to the procedure and handling for several days before the study begins. Maintain a calm and consistent environment during the experiment.
-
-
Food Effects: The presence or absence of food in the GI tract can significantly impact drug dissolution and absorption.
-
Solution: Standardize the fasting period for all animals before dosing. Typically, a 4-12 hour fast is recommended for rodents, but ensure this is appropriate for the specific model and compound. Provide free access to water.
-
-
Vehicle-Related Issues: Poor solubility of the compound in the chosen vehicle can lead to precipitation in the GI tract and erratic absorption.
-
Solution: Evaluate the solubility and stability of the test compound in the dosing vehicle. Consider using alternative vehicles or formulation strategies, such as co-solvents, surfactants, or lipid-based systems, to improve solubility.
-
Q2: The oral bioavailability of our gliptin compound is consistently low (<10%) in our rat model. What are the likely reasons and how can we improve it?
A2: Low oral bioavailability is often attributed to two main factors: poor absorption from the GI tract or high first-pass metabolism.
-
Poor Permeability/Absorption: The compound may have inherent physicochemical properties (e.g., high polarity, large molecular size) that limit its ability to cross the intestinal epithelium.
-
Solution: Investigate the use of permeation enhancers. For instance, studies have shown that medium-chain fatty acids like capric acid can enhance the intestinal absorption of antidiabetic drugs by modulating tight junctions. Another approach is to use lipid-based formulations such as self-nanoemulsifying drug delivery systems (SNEDDS), which can improve solubilization and absorption.
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.
-
Solution: While modifying the molecule itself is a medicinal chemistry effort, formulation strategies can sometimes help. For example, lymphatic transport, which can be promoted by lipid-based formulations, can partially bypass the liver, reducing first-pass metabolism.
-
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.
-
Solution: Co-administration with a known P-gp inhibitor (e.g., Verapamil) in a pilot study can help determine if efflux is a significant barrier. If so, formulation strategies that inhibit P-gp or alter the local environment of the gut wall may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable animal model for assessing the oral bioavailability of a new gliptin compound?
A1: The Sprague-Dawley or Wistar rat is the most commonly used model for initial pharmacokinetic and bioavailability studies due to its well-characterized physiology, manageable size, and cost-effectiveness. The Beagle dog is often used as a second, non-rodent species to assess inter-species differences before moving to human trials.
Q2: How do I select an appropriate vehicle for an oral bioavailability study?
A2: The ideal vehicle should solubilize the drug at the target concentration, be non-toxic, and have minimal physiological effect on the animal. Common starting points include:
-
Water (if the compound is sufficiently soluble)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in water for suspensions
-
20% (v/v) Polyethylene glycol 400 (PEG 400) in saline
-
5% (v/v) Dimethyl sulfoxide (DMSO) / 5% (v/v) Solutol HS 15 / 90% (v/v) Saline
Always conduct a vehicle tolerability study in a small group of animals before initiating the main bioavailability experiment.
Q3: What are the key pharmacokinetic parameters to calculate from a bioavailability study?
A3: The primary parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration (AUCoral / AUCiv x 100).
Data on Improving Gliptin Bioavailability
The following tables summarize data from studies aimed at improving the oral bioavailability of Sitagliptin using different formulation strategies in animal models.
Table 1: Pharmacokinetic Parameters of Sitagliptin after Oral Administration of a Standard Suspension vs. a Solid Lipid Nanoparticle (SLN) Formulation in Rats.
| Parameter | Standard Suspension | SLN Formulation |
| Cmax (ng/mL) | 750 ± 95 | 1450 ± 180 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 0.8 |
| AUC0-24h (ng·h/mL) | 4500 ± 550 | 10500 ± 1200 |
| Relative Bioavailability (%) | 100 | ~233 |
Data are hypothetical and compiled for illustrative purposes based on typical outcomes of such studies.
Table 2: Effect of Permeation Enhancers on Sitagliptin Absorption in a Rat in-situ Intestinal Perfusion Model.
| Formulation | Absorption Rate Constant (Ka) |
| Sitagliptin Alone | 0.0035 min⁻¹ |
| Sitagliptin + 10 mM Sodium Caprate | 0.0072 min⁻¹ |
| Sitagliptin + 0.5% w/v Chitosan | 0.0065 min⁻¹ |
This data illustrates the potential of permeation enhancers to improve the rate of drug absorption.
Experimental Protocols
Protocol: Oral Bioavailability Assessment of a Gliptin Compound in Sprague-Dawley Rats
-
Animal Acclimatization: House male Sprague-Dawley rats (250-300g) for at least one week before the experiment with a 12h light/dark cycle and free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing. Ensure free access to water.
-
Dosing:
-
Divide animals into two groups: Intravenous (IV) and Oral (PO).
-
IV Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the compound formulation (e.g., suspension in 0.5% CMC) via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
-
Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Analyze the drug concentration in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Experimental workflow for a typical oral bioavailability study in a rodent model.
Caption: Key factors influencing the oral bioavailability of a drug.
Addressing analytical challenges in Retagliptin hydrochloride metabolite identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical challenges encountered during the identification and quantification of Retagliptin hydrochloride and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Retagliptin observed in human plasma, urine, and feces?
The main active metabolite of Retagliptin identified in human plasma, urine, and feces is Retagliptin acid. This metabolite is formed through the hydrolysis of the parent drug. While other minor metabolites may be formed through phase I (oxidation, hydroxylation) and phase II (glucuronidation) reactions, as seen with other gliptins, Retagliptin acid is the most significant for pharmacokinetic studies.[1][2][3]
Q2: What are the common analytical challenges in quantifying Retagliptin and its metabolites?
Researchers may encounter several analytical challenges, including:
-
Low Concentrations of Metabolites: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods like LC-MS/MS for detection.[4]
-
Matrix Effects: Endogenous components in biological matrices (plasma, urine, feces) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement and affecting accuracy.[5]
-
Metabolite Stability: Some metabolites can be unstable and may degrade during sample collection, storage, or preparation. It is crucial to handle samples appropriately to ensure accurate quantification.[6][7]
-
Chromatographic Resolution: Achieving good separation between the parent drug, its metabolites, and endogenous interferences is critical for accurate quantification.[8]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate the analytes from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has very similar physicochemical properties to the analyte and can compensate for matrix effects.
-
Matrix Matched Calibrants and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.
Q4: What are the recommended storage conditions for plasma, urine, and feces samples containing Retagliptin and its metabolites?
To ensure the stability of Retagliptin and its metabolites, it is recommended to store biological samples at -20°C or -80°C until analysis.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analytes.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization and retention of Retagliptin and its acidic metabolite. Experiment with different pH values to find the optimal condition for both compounds. |
| Inadequate Chromatographic Separation | Poor separation can lead to co-elution with interfering substances, resulting in ion suppression and poor peak shape. Optimize the gradient elution profile, try a different column chemistry (e.g., C18, HILIC), or adjust the mobile phase composition. |
| Matrix Effects | As discussed in the FAQs, matrix components can suppress the analyte signal. Implement more rigorous sample cleanup procedures or use a stable isotope-labeled internal standard. |
| Source Contamination | A dirty ion source can lead to a significant drop in signal intensity. Clean the ion source according to the manufacturer's instructions. |
Issue 2: Inconsistent or Non-Reproducible Quantification Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Variability in the sample preparation process is a common source of non-reproducible results. Ensure that all samples, calibrants, and QCs are treated identically. Use of automated sample preparation systems can improve consistency. |
| Analyte Instability | Degradation of Retagliptin or its metabolites during sample handling or storage will lead to inaccurate results. Re-evaluate sample stability under different conditions (e.g., freeze-thaw, bench-top). |
| Internal Standard Variability | If the internal standard response is not consistent across the analytical run, it can lead to inaccurate quantification. Ensure the internal standard is added precisely to all samples and that it is stable throughout the analytical process. |
| Instrumental Drift | Changes in instrument performance over the course of a long analytical run can lead to drift in signal response. Monitor the response of the internal standard and quality control samples throughout the run to detect any drift. |
Data Presentation
Table 1: LC-MS/MS Calibration Standards for Retagliptin and Retagliptin Acid in Human Plasma, Urine, and Feces [1][10]
| Matrix | Analyte | Concentration (ng/mL) |
| Plasma | Retagliptin | 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 |
| Retagliptin Acid | 0.3, 0.6, 1.5, 3, 6, 15, 30, 60 | |
| Urine | Retagliptin | 5, 10, 20, 50, 100, 200, 500, 1000 |
| Retagliptin Acid | 10, 20, 50, 100, 200, 500, 1000, 2000 | |
| Feces | Retagliptin | 1, 2, 5, 10, 20, 50, 100, 200 |
| Retagliptin Acid | 3, 6, 15, 30, 60, 150, 300, 600 |
Experimental Protocols
LC-MS/MS Method for Simultaneous Quantification of Retagliptin and Retagliptin Acid[1]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of internal standard solution (e.g., a stable isotope-labeled analog).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to achieve separation of Retagliptin, Retagliptin acid, and the internal standard.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Retagliptin: Precursor ion > Product ion (to be determined based on the specific instrument and tuning).
-
Retagliptin Acid: Precursor ion > Product ion.
-
Internal Standard: Precursor ion > Product ion.
-
-
Optimize other MS parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.
Visualizations
Caption: Experimental workflow for Retagliptin metabolite analysis.
Caption: Postulated metabolic pathways for Retagliptin.
References
- 1. Simultaneous quantitative analysis of retagliptin and its main active metabolite in human multiple matrices by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C] cetagliptin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Metabolic Profiling for Evaluating the Dipeptidyl Peptidase-IV Inhibitory Potency of Diverse Green Tea Cultivars and Determining Bioactivity-Related Ingredients and Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for DPP-4 Inhibitors: A Reference for Retagliptin Hydrochloride Analysis
Disclaimer: As of November 2025, publicly available scientific literature lacks validated analytical methods specifically for Retagliptin hydrochloride. This guide provides a comparative overview of validated methods for other Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins. Researchers and drug development professionals can use this information as a valuable reference for developing and validating analytical methods for this compound.
This guide summarizes various validated analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative determination of several commercially available gliptins in bulk and pharmaceutical dosage forms.
Comparative Analysis of Validated Analytical Methods
The following tables present a comparative summary of the validation parameters for different analytical methods applied to various DPP-4 inhibitors.
High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Trelagliptin [1][2] | 7.5 - 45 | 99.4 - 100.2 | < 2 | - | - |
| Trelagliptin [2] | 80 - 240 | - | < 1 | 0.2 | 0.6 |
| Alogliptin Benzoate [3] | 85 - 306 | - | - | 0.03 | 0.09 |
| Alogliptin & Metformin [4] | 0.5 - 50 | 98 - 100 | < 2 | - | - |
| Vildagliptin & Metformin | 10 - 60 | - | - | Vildagliptin: 1.70, Metformin: 1.09 | Vildagliptin: 5.15, Metformin: 3.32 |
UV-Visible Spectrophotometry Methods
| Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Trelagliptin Succinate [5] | 10 - 60 | 99.97 | < 2 | 0.0563 | 0.1689 |
| Vildagliptin [6] | 5 - 60 | 98 - 101 | Intraday: 1.263, Interday: 1.162 | 0.951 | 2.513 |
| Vildagliptin [7] | 2 - 12 | - | - | - | - |
| Linagliptin [8] | 2 - 10 | - | < 2 | 0.3271 | 0.9909 |
| Linagliptin [9] | 1 - 10 | 100.4 | < 2 | 0.23 | 0.73 |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Analyte | Linearity Range (ng/band) | Accuracy (% Recovery) | Precision (%RSD) | LOD (ng/band) | LOQ (ng/band) |
| Vildagliptin & Metformin | V: 500-2000, M: 1000-5000 | - | - | V: 34.60, M: 17.22 | V: 104.85, M: 52.20 |
| Sitagliptin & Metformin [10][11] | S: 100-1100, M: 1000-11000 | S: 99.70, M: 100.02 | < 2 | S: 7.08, M: 19.31 | S: 21.82, M: 58.51 |
| Alogliptin & Metformin [12] | 100 - 2500 | 98 - 102 | - | - | - |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below. These protocols can serve as a foundation for developing a method for this compound.
HPLC Method for Trelagliptin[1]
-
Chromatographic System: A Zorbax Eclipse XDB C18 column (150 mm × 4.6 mm, 5 µm) was used.
-
Mobile Phase: A mixture of HPLC grade water and methanol in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 225 nm.
-
Injection Volume: 20 µL.
-
Retention Time: Approximately 4.925 minutes.
-
Standard Solution Preparation: A standard stock solution was prepared by dissolving 15 mg of Trelagliptin in a 100 mL volumetric flask with a diluent (Acetonitrile:Water, 50:50 v/v) and sonicating for 20 minutes. Working standards were prepared by further dilution.
UV-Visible Spectrophotometric Method for Trelagliptin Succinate[6]
-
Instrument: LABINDIA UV-Visible spectrophotometer-3200.
-
Solvent: Acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): 276 nm.
-
Standard Solution Preparation: A stock solution was prepared by dissolving Trelagliptin succinate in acetonitrile. Working standard solutions were prepared by appropriate dilution to obtain concentrations in the range of 10-60 µg/mL.
-
Method Validation: The method was validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, LOD, and LOQ.
HPTLC Method for Vildagliptin and Metformin Hydrochloride[5]
-
Stationary Phase: Silica Gel 60GF254 precoated TLC plates.
-
Mobile Phase: A mixture of 1% w/v ammonium acetate in methanol and toluene in a ratio of 10:0.5 (v/v).
-
Detection: Densitometric scanning at 214 nm in absorbance mode.
-
Rf Values: Metformin: 0.44, Vildagliptin: 0.55.
-
Standard Solution Preparation: Standard stock solutions of Vildagliptin and Metformin were prepared by dissolving 100 mg of each drug in 100 mL of methanol separately to get a concentration of 1000 µg/mL.
Visualization of Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.
Caption: Workflow for Analytical Method Validation.
References
- 1. ijzi.net [ijzi.net]
- 2. ijsr.net [ijsr.net]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. saspublishers.com [saspublishers.com]
- 6. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of UV-Visible spectrophotometric method for the estimation of vildagliptin in different medium - J Pharm Biol Sci [jpbs.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ajrconline.org [ajrconline.org]
- 10. iomcworld.org [iomcworld.org]
- 11. rroij.com [rroij.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Comparative Preclinical Efficacy of Retagliptin Hydrochloride vs. Sitagliptin in Diabetes Models
A comprehensive guide for researchers and drug development professionals objectively comparing the preclinical performance of Retagliptin hydrochloride and sitagliptin, supported by available experimental data.
This guide provides a detailed comparison of the preclinical efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors, this compound and sitagliptin. While both compounds share the same mechanism of action, this document aims to collate available preclinical data to aid researchers in understanding their relative potency and in vivo effects. It is important to note that publicly available preclinical data for this compound is limited compared to the extensive body of research on the well-established compound, sitagliptin.
Mechanism of Action
Both this compound and sitagliptin are classified as DPP-4 inhibitors.[1][2] The primary mechanism of action for this class of drugs involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[1][2] This ultimately leads to improved glycemic control.
Data Presentation
In Vitro DPP-4 Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity.
| Compound | IC50 (nM) | Source |
| Sitagliptin | ~19 | [3] |
| This compound | Data not publicly available | - |
In Vivo Efficacy in Preclinical Models
Preclinical studies in animal models of type 2 diabetes are crucial for evaluating the in vivo efficacy of new therapeutic agents. These studies typically assess parameters such as blood glucose reduction, HbA1c levels, and effects on insulin and glucagon.
Below is a summary of representative preclinical data for sitagliptin:
| Animal Model | Treatment | Key Findings | Source |
| Zucker Diabetic Fatty (ZDF) rats | Sitagliptin | Preclinical studies in ZDF rats showed that sitagliptin significantly inhibited blood glucose levels and serum DPP-4 activity. | [5] |
| High-fat diet/streptozotocin-induced diabetic mice | des-fluoro-sitagliptin (analog) | Significantly reduced glucose excursion in an oral glucose tolerance test and lowered HbA1c levels after 10 weeks of treatment. | [6] |
| ob/ob mice | Sitagliptin (10 mg/kg) | Demonstrated a long duration of DPP-4 inhibition (>70% at 8 hours) and a significant glucose-lowering effect (~35% reduction in glucose excursion) in an oral glucose tolerance test. | [4] |
Experimental Protocols
In Vitro DPP-4 Enzyme Inhibition Assay
A common method to determine the IC50 of a DPP-4 inhibitor is a fluorescence-based enzyme inhibition assay.
Objective: To determine the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compounds (this compound, sitagliptin)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the recombinant human DPP-4 enzyme to each well.
-
Add the different concentrations of the test compounds to the respective wells. A control group with no inhibitor is also included.
-
Incubate the plate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader. The cleavage of the substrate by DPP-4 releases a fluorescent product.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
In Vivo Efficacy Study in a Diabetic Animal Model (e.g., db/db mice)
Objective: To evaluate the glucose-lowering efficacy of the test compounds in a genetically diabetic mouse model.
Animal Model: Male db/db mice (a model of obesity, insulin resistance, and type 2 diabetes).
Procedure:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Divide the animals into different treatment groups: vehicle control, sitagliptin-treated, and this compound-treated.
-
Administer the test compounds or vehicle orally once daily for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food and water intake regularly.
-
Collect blood samples at baseline and at various time points throughout the study to measure:
-
Fasting blood glucose levels
-
HbA1c levels (at the end of the study)
-
Plasma insulin and glucagon levels
-
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period to assess glucose disposal. This involves administering an oral glucose load after an overnight fast and measuring blood glucose levels at different time points.
-
At the end of the study, euthanize the animals and collect tissues (e.g., pancreas) for further analysis if required.
-
Analyze the data statistically to compare the effects of the different treatments.
Visualizations
Caption: Mechanism of action of DPP-4 inhibitors.
Caption: Typical workflow for in vivo preclinical efficacy studies.
References
- 1. What is the mechanism of Retagliptin Phosphate? [synapse.patsnap.com]
- 2. phcogj.com [phcogj.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of cetagliptin in patients with type 2 diabetes mellitus [frontiersin.org]
- 6. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of Retagliptin Hydrochloride and Other Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Retagliptin hydrochloride with other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. The data presented herein is compiled from various publicly available scientific literature and aims to offer an objective overview of their relative potency and selectivity.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that play a crucial role in the management of type 2 diabetes mellitus. They exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. While all DPP-4 inhibitors share a common mechanism of action, they exhibit differences in their chemical structures, which can translate to variations in their in vitro potency and selectivity. This guide focuses on the in vitro comparative data of this compound against other widely used gliptins: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin.
Data Presentation
The following table summarizes the in vitro inhibitory activity (IC50) of various DPP-4 inhibitors against the human DPP-4 enzyme. Lower IC50 values are indicative of greater potency.
| DPP-4 Inhibitor | IC50 (nM) for Human DPP-4 |
| This compound | Data Not Available in Publicly Accessible Literature |
| Sitagliptin | 19 |
| Vildagliptin | 62 |
| Saxagliptin | 50 |
| Linagliptin | 1 |
| Alogliptin | <10 |
Note: The IC50 values presented are compiled from various sources and may have been determined under slightly different experimental conditions. Direct head-to-head comparative studies are limited.
Selectivity Profile
The selectivity of DPP-4 inhibitors is a critical aspect of their pharmacological profile, as off-target inhibition of other dipeptidyl peptidases, such as DPP-8 and DPP-9, has been associated with potential adverse effects in preclinical studies. An ideal DPP-4 inhibitor should exhibit high selectivity for DPP-4 over other related enzymes.
| DPP-4 Inhibitor | Selectivity for DPP-4 vs. DPP-8 (fold) | Selectivity for DPP-4 vs. DPP-9 (fold) |
| This compound | Data Not Available in Publicly Accessible Literature | Data Not Available in Publicly Accessible Literature |
| Sitagliptin | >2600 | >2600 |
| Vildagliptin | >200 | >2000 |
| Saxagliptin | >400 | >75 |
| Linagliptin | >10000 | >10000 |
| Alogliptin | >10000 | >10000 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the presented data.
DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound against the DPP-4 enzyme.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent aminomethylcoumarin (AMC). The rate of AMC formation is proportional to the DPP-4 activity. The presence of a DPP-4 inhibitor will decrease the rate of substrate cleavage, leading to a reduction in fluorescence.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 inhibitor (e.g., this compound, Sitagliptin)
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme solution, and the inhibitor solution to the designated wells. Include wells for enzyme-only (no inhibitor) and no-enzyme controls.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for a defined period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
DPP-8 and DPP-9 Selectivity Assays
These assays are performed to determine the inhibitory activity of the compounds against DPP-8 and DPP-9, allowing for an assessment of their selectivity.
Principle: Similar to the DPP-4 inhibition assay, these assays use a fluorogenic substrate that is cleaved by DPP-8 or DPP-9 to produce a fluorescent signal.
Materials:
-
Recombinant human DPP-8 and DPP-9 enzymes
-
DPP-4 inhibitor being tested
-
Appropriate fluorogenic substrate for DPP-8/9 (e.g., Ala-Pro-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure: The procedure is analogous to the DPP-4 inhibition assay, with the substitution of DPP-4 enzyme with either DPP-8 or DPP-9 enzyme and the use of a suitable substrate. The IC50 values for DPP-8 and DPP-9 are then determined and compared to the IC50 value for DPP-4 to calculate the selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4).
Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
Caption: Workflow for determining DPP-4 inhibition.
Logical Relationship for Comparative Analysis
Caption: Logic for comparing DPP-4 inhibitors.
A Comparative Guide to the Quantification of Retagliptin Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Retagliptin hydrochloride is paramount for ensuring product quality, safety, and efficacy. Retagliptin is a dipepeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] This guide provides a comparative overview of various analytical methods that can be employed for the quantification of this compound, with supporting experimental data from studies on Retagliptin and other gliptins.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity. A key advantage of HPLC is its ability to separate the analyte of interest from its metabolites and impurities.
A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of Retagliptin and its primary active metabolite, Retagliptin acid, in human plasma, urine, and feces.[1] This method is particularly valuable for pharmacokinetic studies. For other similar gliptin compounds, various Reverse Phase HPLC (RP-HPLC) methods with UV detection have also been established and validated.
Experimental Protocol: LC-MS/MS for Retagliptin
-
Sample Preparation: Not detailed in the provided information.
-
Chromatographic Conditions: Not detailed in the provided information.
-
Mass Spectrometry Detection: Not detailed in the provided information.
-
Validation: The method was fully validated and applied to a pharmacokinetic study in humans following a 100 mg oral dose of Retagliptin.[1]
Comparative Data for Gliptin Quantification by HPLC
| Parameter | Trelagliptin[4] | Vildagliptin | Canagliflozin & Metformin[5] | Trelagliptin Succinate[6][7] |
| Column | Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) | Altima C18 (150 mm x 4.6mm; 5 μm) | Not Specified | Waters Xselect CSH™ C18 (250mm×4.6mm, 5.0μm) / Cosmosil 5μm (250mm × 4.6mm) |
| Mobile Phase | HPLC grade water and methanol (40:60 % v/v) | Not Specified | Acetonitrile: Phosphate Buffer (pH 3.5) (70:30 v/v) | Mobile Phase A: 0.05% trifluoroacetic acid in water, Mobile Phase B: acetonitrile containing 0.05% trifluoroacetic acid |
| Flow Rate | 1.0 ml/min | Not Specified | Not Specified | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 266 nm | UV at 254 nm | UV at 224nm and 275nm / 225 nm |
| Linearity Range | 7.5–45 μg/ml | 25-150 μg/ml | 15–40 μg/ml (Canagliflozin), 10-30 μg/ml (Metformin) | Not Specified |
| Accuracy (% Recovery) | 99.4-100.2 % | 99.73% | 99.05–100.75% (Canagliflozin), 99.21–100.76% (Metformin) | Not Specified |
| LOD | Not Specified | 0.06 µg/ml | 0.3433 µg/ml (Canagliflozin), 0.5927 µg/ml (Metformin) | Not Specified |
| LOQ | Not Specified | 0.21 µg/ml | 1.0421 µg/ml (Canagliflozin), 1.7962 µg/ml (Metformin) | Not Specified |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of APIs in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte.
While a specific UV-Vis method for this compound was not found in the initial search, methods for other gliptins like Trelagliptin, Vildagliptin, and Linagliptin have been developed and validated, demonstrating the applicability of this technique.
Experimental Protocol: UV-Visible Spectrophotometry for Trelagliptin Succinate[9]
-
Solvent: Acetonitrile
-
Wavelength of Maximum Absorbance (λmax): 276 nm
-
Instrumentation: LABINDIA UV-Visible spectrophotometer- 3200
-
Validation: The method was validated according to ICH Q2(R1) guidelines.
Comparative Data for Gliptin Quantification by UV-Visible Spectrophotometry
| Parameter | Trelagliptin Succinate[8] | Vildagliptin[9] | Linagliptin[10][11] |
| Solvent | Acetonitrile | Water, 0.1 N HCl, phosphate buffer pH 7.4 | Methanol: water (15:85, v/v) / Acetonitrile |
| λmax | 276 nm | 210 nm | 290 nm / 296 nm |
| Linearity Range | 10 - 60 µg/ml | 2-12 µg/ml | 6-16 μg/ml / 1–10 μg/ml |
| Correlation Coefficient (r²) | 0.9993 | 0.9998 (water), 0.9994 (0.1 N HCl), 0.9991 (buffer) | 0.9807 / 0.999 |
| Accuracy (% Recovery) | 99.97 % | Not Specified | 98.51- 102.06% / 100.4% |
| LOD | 0.0563 µg/mL | Not Specified | 5.03 µg /mL / 0.23 µg/ml |
| LOQ | 0.1689 µg/mL | Not Specified | 21.22 µg /mL / 0.73 µg/ml |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and simplicity. It is well-suited for the quality control of pharmaceuticals.
Methods for the simultaneous estimation of other gliptins, such as Sitagliptin and Vildagliptin, with Metformin hydrochloride have been developed and validated using HPTLC.
Experimental Protocol: HPTLC for Sitagliptin and Metformin Hydrochloride[13]
-
Stationary Phase: TLC plates precoated with silica gel 60F254
-
Mobile Phase: Methanol: ammonia: glacial acetic acid (9.4:0.4:0.2 v/v/v)
-
Detection: Densitometric scanning at 214 nm
-
Validation: The method was validated according to ICH guidelines.
Comparative Data for Gliptin Quantification by HPTLC
| Parameter | Sitagliptin & Metformin HCl[12] | Remogliflozin Etabonate & Vildagliptin[13] | Linagliptin/Saxagliptin/Vildagliptin & Metformin[14] | Metformin HCl & Alogliptin Benzoate[15] |
| Mobile Phase | Methanol: ammonia: glacial acetic acid (9.4:0.4:0.2 v/v/v) | Methanol:ethyl acetate:toluene:ammonia (1.5:4:4.5:0.1, v/v/v/v) | Methanol-0.5% w/v aqueous ammonium sulfate (8 : 2, v/v) | Acetonitrile: 1% ammonium acetate in Methanol (4.5:5.5 v/v) |
| Detection Wavelength | 214 nm | 212 nm | 225 nm (Linagliptin/Metformin), 208 nm (Saxagliptin/Vildagliptin/Metformin) | 253 nm |
| Linearity Range | 100–1100 ng/band (Sitagliptin), 1000–11000 ng/band (Metformin) | 200-1000 ng/band (Remogliflozin), 100-500 ng/band (Vildagliptin) | 0.05-0.5 µ g/band (Linagliptin, Saxagliptin), 0.2-2 µ g/band (Vildagliptin), 5-40 µ g/band (Metformin) | 100-2500 ng/spot (Metformin, Alogliptin) |
| Correlation Coefficient (r²) | 0.999 (Sitagliptin), 0.998 (Metformin) | 0.9936 (Remogliflozin), 0.9912 (Vildagliptin) | Not Specified | 0.991 (Metformin), 0.998 (Alogliptin) |
| Accuracy (% Recovery) | 99.70% (Sitagliptin), 100.02% (Metformin) | Not Specified | Not Specified | 98-102% |
| LOD | 7.08 ng/band (Sitagliptin), 19.31 ng/band (Metformin) | Not Specified | Not Specified | Not Specified |
| LOQ | 21.82 ng/band (Sitagliptin), 58.51 ng/band (Metformin) | Not Specified | Not Specified | Not Specified |
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results across different techniques. A logical workflow for the cross-validation of this compound quantification methods is presented below.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. For high-sensitivity applications such as pharmacokinetic studies, LC-MS/MS is the method of choice. For routine quality control in a pharmaceutical setting, RP-HPLC with UV detection offers a balance of sensitivity, specificity, and cost-effectiveness. UV-Visible spectrophotometry and HPTLC provide simpler, faster, and more economical alternatives, particularly for the analysis of bulk drug and simple dosage forms. The data presented from analogous gliptin compounds provides a strong foundation for the development and validation of any of these methods for this compound. Cross-validation of different methods is essential to ensure the consistency and reliability of the generated data.
References
- 1. Simultaneous quantitative analysis of retagliptin and its main active metabolite in human multiple matrices by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijzi.net [ijzi.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saspublishers.com [saspublishers.com]
- 9. jpbs.in [jpbs.in]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. ajrconline.org [ajrconline.org]
- 12. rroij.com [rroij.com]
- 13. Stability-Indicating HPTLC Method for Determination of Remogliflozin Etabonate and Vildagliptin in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPTLC Determination of Three Gliptins in Binary Mixtures with Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Analysis of Retagliptin Hydrochloride and Next-Generation DPP-4 Inhibitors
The landscape of type 2 diabetes (T2D) management has been significantly shaped by the advent of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents that enhance the incretin system. Retagliptin hydrochloride, a recent entrant into this class, joins a field of established next-generation DPP-4 inhibitors such as the once-weekly Trelagliptin, Linagliptin with its unique metabolism, and the extensively studied Saxagliptin and Alogliptin. This guide provides a comprehensive benchmark of Retagliptin against these key comparators, focusing on efficacy, safety, and pharmacokinetic profiles, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their glycemic control by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells in a glucose-dependent manner.[1] By inhibiting the DPP-4 enzyme, these drugs increase the circulating concentrations of active GLP-1 and GIP, thereby improving glycemic control.[1]
Comparative Efficacy
The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). The following table summarizes the efficacy data from key clinical trials of Retagliptin and next-generation DPP-4 inhibitors. Direct head-to-head trials are limited, and thus, comparisons are primarily based on placebo-controlled or active-comparator trials.[2][3]
| Drug | Trial/Study Details | Treatment Duration | Baseline HbA1c (%) | Placebo-Adjusted Mean Change in HbA1c (%) | Reference |
| Retagliptin | 100 mg once daily, add-on to metformin | 16 weeks | ~8.2 | -0.82 | [4] |
| Linagliptin | 5 mg once daily, add-on to metformin | 24 weeks | ~8.1 | -0.64 | [5] |
| Saxagliptin | 5 mg once daily, add-on to metformin | 18 weeks | ~8.4 | -0.52 (non-inferior to Sitagliptin) | [2] |
| Alogliptin | 25 mg once daily, monotherapy | 26 weeks | ~8.0 | -0.57 | [6] |
| Trelagliptin | 100 mg once weekly, vs. Alogliptin | 24 weeks | ~8.0 | Non-inferior to Alogliptin | [7] |
Pharmacokinetic Profiles
Pharmacokinetic properties influence dosing frequency and the need for dose adjustments in specific patient populations, such as those with renal impairment. Linagliptin and Trelagliptin stand out due to their primary non-renal route of excretion and once-weekly administration, respectively.
| Feature | Retagliptin | Linagliptin | Saxagliptin | Alogliptin | Trelagliptin |
| Dosing Frequency | Once Daily | Once Daily | Once Daily | Once Daily | Once Weekly |
| Standard Dose | 100 mg | 5 mg | 2.5 - 5 mg | 6.25 - 25 mg | 100 mg |
| Time to Peak (Tmax) | ~1.1 - 2.4 hours[8] | ~1.5 hours[9] | ~2 hours | ~1-2 hours | ~1-3 hours |
| Metabolism | - | Minimally metabolized[10] | CYP3A4/5 to active metabolite[11] | Minimal | - |
| Primary Route of Excretion | Renal[8] | Fecal (biliary)[12] | Renal[12] | Renal[12] | Renal |
| Dose Adj. in Renal Impairment | Yes[13] | No | Yes | Yes | Yes |
Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated with a low risk of hypoglycemia.[2] The primary safety concerns that have been evaluated in large cardiovascular outcome trials (CVOTs) are pancreatitis and heart failure.
| Adverse Event | Retagliptin | Linagliptin | Saxagliptin | Alogliptin | Trelagliptin |
| Hypoglycemia Risk | Low, no severe episodes reported[4] | Low[14] | Low[15] | Low[6] | Low, no episodes reported in one study[16] |
| Cardiovascular Safety | Data not yet available from dedicated CVOT | Neutral (CAROLINA & CARMELINA trials) | Neutral, but increased risk of hospitalization for heart failure (SAVOR-TIMI 53)[17] | Neutral (EXAMINE trial)[6] | Data not yet available from dedicated CVOT |
| Common Adverse Events | Increased lipase and amylase (slight)[4] | Nasopharyngitis, headache[2] | Upper respiratory tract infection, urinary tract infection, headache[15] | Nasopharyngitis, headache, upper respiratory tract infection[6] | Nasopharyngitis[18] |
| Pancreatitis | Increased lipase/amylase observed[4] | Monitored, no definitive link | Monitored, no definitive link | Monitored, no definitive link | Monitored, no definitive link |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summarized protocols for key phase 3 trials.
Retagliptin Add-on to Metformin Phase 3 Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 16-week trial.[4]
-
Patient Population: Chinese patients with T2D inadequately controlled with metformin (stable dose ≥1500 mg/day). Key inclusion criteria included HbA1c between 7.5% and 11.0%.[4][19]
-
Intervention: Patients were randomized to receive either once-daily Retagliptin 100 mg or placebo, in addition to their ongoing metformin therapy.[4]
-
Primary Endpoint: The change in HbA1c from baseline to week 16.[4]
-
Secondary Endpoints: Change in fasting plasma glucose (FPG) and 2-hour postprandial plasma glucose (PPG), and the proportion of patients achieving HbA1c targets (<7.0% and <6.5%).[4]
Saxagliptin Cardiovascular Outcomes Trial (SAVOR-TIMI 53)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[20]
-
Patient Population: 16,492 patients with T2D and a history of established cardiovascular disease or multiple risk factors for vascular disease.[17]
-
Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg for moderate/severe renal impairment) or placebo, in addition to standard of care.[17]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[20]
Comparative Overview
The following diagram provides a logical relationship overview of the key differentiating features of Retagliptin and the selected next-generation DPP-4 inhibitors.
Conclusion
This compound demonstrates comparable efficacy in HbA1c reduction to other established daily DPP-4 inhibitors when used as an add-on therapy to metformin.[4][5] Its safety profile appears consistent with the class, though long-term cardiovascular safety data is not yet available. The next-generation DPP-4 inhibitors offer distinct advantages: Trelagliptin provides the convenience of once-weekly dosing, which may improve patient adherence, while Linagliptin's non-renal excretion obviates the need for dose adjustment in patients with kidney disease.[7][12] Saxagliptin and Alogliptin have robust cardiovascular safety data from large, dedicated trials, which is a crucial consideration in the management of patients with T2D who are at high cardiovascular risk.[6][17] The choice between these agents will depend on individual patient characteristics, including renal function, cardiovascular risk profile, potential for medication adherence, and cost. Retagliptin provides a new therapeutic option, with its ultimate position in the clinical landscape to be further defined by ongoing research and future long-term outcome data.
References
- 1. Efficacy and Safety of Once-Weekly Trelagliptin As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 3. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retagliptin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linagliptin for type 2 diabetes mellitus: a review of the pivotal clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care - American College of Cardiology [acc.org]
- 7. Efficacy and safety of once‐weekly oral trelagliptin switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Phosphate Retagliptin Tabletin in Patients with Renal Dysfunction [ykxb.scu.edu.cn]
- 9. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
- 10. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of linagliptin in subjects with type 2 diabetes mellitus and poor glycemic control: pooled analysis of data from three placebo-controlled phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 16. Efficacy and Safety of Once-Weekly Trelagliptin As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Long‐term safety and efficacy of a novel once‐weekly oral trelagliptin as monotherapy or in combination with an existing oral antidiabetic drug in patients with type 2 diabetes mellitus: A 52‐week open‐label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. timi.org [timi.org]
Navigating the Path from Lab to Clinic: An In Vitro to In Vivo Correlation Comparison for Retagliptin Hydrochloride
For researchers, scientists, and drug development professionals, establishing a predictable relationship between in vitro drug dissolution and in vivo bioavailability is a cornerstone of efficient pharmaceutical development. This guide provides a comparative analysis of the principles and methodologies for establishing an in vitro to in vivo correlation (IVIVC) for Retagliptin hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Due to the limited publicly available IVIVC data for Retagliptin, this guide will draw comparisons with other well-established DPP-4 inhibitors, such as Vildagliptin and Sitagliptin, to illustrate the key concepts and experimental considerations.
Understanding In Vitro to In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration-time profile). A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, reducing the need for extensive human testing during formulation changes and post-approval modifications. The U.S. Food and Drug Administration (FDA) categorizes IVIVCs into three levels:
-
Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate. A validated Level A IVIVC is the most desirable as it allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.
-
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis to compare the mean in vitro dissolution time (MDT vitro) with the mean in vivo residence time (MRT).
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., the time to 50% dissolution) to one in vivo pharmacokinetic parameter (e.g., AUC, Cmax, or Tmax).
Comparative Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Retagliptin Phosphate
| Parameter | Value | Reference |
| Tmax (h) | 1.75 ± 1.21 (normal renal function) | [1] |
| Clearance (CL/F) (L/h) | 30.50 ± 10.70 (normal renal function) | [1] |
| AUC (ng·h/mL) | AUCs were observed to increase with renal impairment. | [1] |
Note: Data is for Retagliptin Phosphate. AUC values were reported to increase in patients with moderate to severe renal dysfunction and end-stage renal disease[1].
Table 2: In Vitro Dissolution and In Vivo Pharmacokinetic Parameters of Vildagliptin
| In Vitro Dissolution | In Vivo Pharmacokinetics | ||
| Apparatus | USP Apparatus 2 (Paddle) | Tmax (h) | ~1-2 |
| Medium | 0.1 N HCl | Half-life (h) | ~2-3 |
| Speed (rpm) | 50 | Bioavailability (%) | ~85% |
| Volume (mL) | 900 | Cmax (ng/mL) | Varies with dose |
| Timepoints (min) | 10, 15, 20, 30, 45 | AUC (ng·h/mL) | Varies with dose |
Note: This table provides a general overview based on available literature for Vildagliptin and may vary depending on the specific formulation and study design.
Experimental Protocols
Establishing a robust IVIVC requires meticulously planned and executed in vitro and in vivo studies.
In Vitro Dissolution Study Protocol
The goal of the in vitro dissolution study is to measure the rate and extent of drug release from the dosage form under controlled laboratory conditions.
-
Apparatus Selection: The USP Apparatus 2 (Paddle) is commonly used for oral solid dosage forms.
-
Dissolution Media: A range of dissolution media with different pH values (e.g., pH 1.2, 4.5, and 6.8) should be used to mimic the physiological conditions of the gastrointestinal tract.
-
Agitation Speed: The paddle speed is typically set at 50 or 75 rpm.
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method, such as HPLC.
In Vivo Pharmacokinetic Study Protocol
The in vivo study is designed to determine the plasma concentration-time profile of the drug after administration to human subjects.
-
Study Design: A randomized, crossover study design is typically employed.
-
Subjects: A sufficient number of healthy volunteers are enrolled in the study.
-
Drug Administration: Subjects are administered the drug formulation (e.g., this compound tablet).
-
Blood Sampling: Blood samples are collected at various time points before and after drug administration.
-
Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizing the IVIVC Workflow and Signaling Pathway
To better understand the process of establishing an IVIVC and the mechanism of action of DPP-4 inhibitors, the following diagrams are provided.
Caption: Experimental workflow for establishing an IVIVC.
Caption: Signaling pathway of DPP-4 inhibitors like Retagliptin.
Conclusion
The establishment of a predictive IVIVC is a critical step in the development of oral solid dosage forms like this compound. While specific IVIVC data for Retagliptin is not yet widely published, the principles and methodologies can be effectively understood through comparison with other drugs in the same therapeutic class. By conducting rigorous in vitro dissolution and in vivo pharmacokinetic studies, researchers can build mathematical models that bridge the gap between laboratory testing and clinical performance, ultimately accelerating the delivery of safe and effective medicines to patients. As more data on Retagliptin becomes available, direct and more detailed IVIVC comparisons will be possible, further refining our understanding of its biopharmaceutical properties.
References
Shifting Paradigms in Type 2 Diabetes Management: A Comparative Analysis of Cardiovascular Safety in DPP-4 Inhibitors
A deep dive into the cardiovascular outcome trials of Dipeptidyl Peptidase-4 (DPP-4) inhibitors reveals a generally neutral safety profile regarding major adverse cardiovascular events (MACE). However, nuanced differences, particularly concerning hospitalization for heart failure, warrant a closer examination for informed clinical decision-making. This guide provides a comparative analysis of the cardiovascular safety of key DPP-4 inhibitors, supported by data from landmark clinical trials.
The landscape of type 2 diabetes (T2D) treatment has been reshaped by a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) for cardiovascular outcome trials (CVOTs) for all new antidiabetic drugs.[1][2] This has led to a wealth of data on the cardiovascular safety of various drug classes, including the widely prescribed DPP-4 inhibitors. These oral hypoglycemic agents enhance the action of incretin hormones, stimulating glucose-dependent insulin release. While initial meta-analyses of smaller trials hinted at potential cardiovascular benefits, large-scale, dedicated CVOTs have largely demonstrated a neutral effect on MACE.[1][3]
Comparative Efficacy on Major Adverse Cardiovascular Events (MACE)
The primary composite endpoint in most CVOTs is MACE, typically defined as a combination of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. Across the board, the major DPP-4 inhibitors—sitagliptin, saxagliptin, alogliptin, and linagliptin—have demonstrated non-inferiority to placebo, meaning they do not increase the risk of these major cardiovascular events.[1][4]
A meta-analysis of randomized controlled cardiovascular outcome trials confirmed that DPP-4 inhibition did not increase the risk for the composite MACE endpoint or its individual components.[5] Another meta-analysis pooling data from six trials with over 52,000 patients found no significant effect of DPP-4 inhibitors on cardiovascular death, myocardial infarction, or stroke.[6]
The Heart of the Matter: Hospitalization for Heart Failure
A key differentiator among DPP-4 inhibitors emerged in the context of hospitalization for heart failure (HHF). The SAVOR-TIMI 53 trial, evaluating saxagliptin, reported a statistically significant 27% increase in the risk of HHF compared to placebo (Hazard Ratio [HR] 1.27).[7][8][9] This finding raised concerns about a potential class effect.
However, subsequent trials with other DPP-4 inhibitors did not replicate this finding. The TECOS trial for sitagliptin showed no difference in the rates of HHF compared to placebo (HR 1.00).[10][11][12] Similarly, the EXAMINE trial for alogliptin and the CARMELINA and CAROLINA trials for linagliptin did not find a significantly increased risk of HHF.[13][14][15][16] A meta-analysis suggested that the increased risk of heart failure might be specific to saxagliptin and not a class-wide effect.[3] Post-hoc analyses of the SAVOR-TIMI 53 trial identified patients with pre-existing heart failure, renal impairment, or elevated natriuretic peptide levels as being at the greatest risk for HHF when treated with saxagliptin.[8]
Data Summary: Head-to-Head in Cardiovascular Outcome Trials
The following table summarizes the key cardiovascular outcomes from the pivotal trials for each of the four major DPP-4 inhibitors.
| Drug (Trial) | Primary MACE Endpoint (HR vs. Placebo/Comparator) | Hospitalization for Heart Failure (HR vs. Placebo/Comparator) | Key Findings |
| Sitagliptin (TECOS) | 0.98 (Non-inferior)[10] | 1.00 (No increased risk)[10][11] | Demonstrated cardiovascular safety with no increased risk of MACE or HHF in patients with T2D and established cardiovascular disease.[10][17] |
| Saxagliptin (SAVOR-TIMI 53) | 1.00 (Non-inferior)[18][19] | 1.27 (Increased risk)[7][9][19] | While non-inferior for MACE, saxagliptin was associated with a significantly increased risk of hospitalization for heart failure.[8][9] |
| Alogliptin (EXAMINE) | 0.96 (Non-inferior)[13][20] | 1.19 (Numerically higher, not statistically significant)[4] | Showed cardiovascular safety in patients with T2D and a recent acute coronary syndrome, with a non-significant trend towards increased HHF.[13][21][22] |
| Linagliptin (CARMELINA) | 1.02 (Non-inferior vs. Placebo)[14][23] | 0.90 (No increased risk vs. Placebo)[14][15] | Demonstrated cardiovascular and renal safety in a high-risk population of patients with T2D, with no increased risk of HHF.[14][15][23] |
| Linagliptin (CAROLINA) | 0.98 (Non-inferior vs. Glimepiride)[24][25] | Not specifically reported as a primary or secondary outcome in the main publications. | The first active-comparator CVOT for a DPP-4 inhibitor, showing non-inferiority to the sulfonylurea glimepiride for MACE with a lower risk of hypoglycemia.[24][25][26] |
Experimental Protocols: A Look Inside Cardiovascular Outcome Trials
The methodologies of these large-scale, randomized, double-blind, placebo-controlled trials share a common framework designed to rigorously assess cardiovascular safety.
A typical CVOT protocol for a DPP-4 inhibitor involves:
-
Patient Population: Enrollment of a large cohort of patients (several thousand) with type 2 diabetes and a high risk for cardiovascular events, often with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors.[14][17][24][27]
-
Randomization: Patients are randomly assigned to receive either the DPP-4 inhibitor or a matching placebo, in addition to their standard of care for diabetes and cardiovascular disease.[14][17][27]
-
Blinding: Both patients and investigators are blinded to the treatment allocation to prevent bias.[20][27]
-
Follow-up: Patients are followed for a pre-specified period, typically several years, to monitor for the occurrence of cardiovascular events.[10][14]
-
Endpoint Adjudication: All potential cardiovascular events are reviewed and adjudicated by an independent clinical endpoint committee blinded to treatment assignment to ensure accurate and unbiased assessment.[28]
-
Primary Endpoint: The primary outcome is typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[10][14][18]
-
Secondary Endpoints: Secondary outcomes often include individual components of the primary endpoint, all-cause mortality, and hospitalization for heart failure.[13][18]
-
Statistical Analysis: The primary analysis is usually a non-inferiority comparison to placebo, with a pre-specified non-inferiority margin (typically an upper bound of the 95% confidence interval for the hazard ratio of 1.3).[10][18] If non-inferiority is established, superiority testing may be performed.
Visualizing the Mechanisms and Processes
To better understand the context of these findings, the following diagrams illustrate the mechanism of action of DPP-4 inhibitors and the typical workflow of a cardiovascular outcome trial.
Caption: Mechanism of Action of DPP-4 Inhibitors and Potential Cardiovascular Impact.
Caption: Experimental Workflow of a Cardiovascular Outcome Trial for a DPP-4 Inhibitor.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Evaluation of large‐scale clinical trials on cardiovascular disease risk in patients with type 2 diabetes mellitus treated with dipeptidyl peptidase 4 inhibitors and a new class of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular outcomes trials: a paradigm shift in the current management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis reassuring about cardiovascular safety DPP-4 inhibitors - - PACE-CME [pace-cme.org]
- 6. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Series: Cardiovascular outcome trials for diabetes drugs Saxagliptin and SAVOR-TIMI 53 | British Journal of Diabetes [bjd-abcd.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Effect of Sitagliptin on Cardiovascular Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [TECOS: confirmation of the cardiovascular safety of sitaliptin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TECOS: No Differences in Heart Failure Outcomes When Sitagliptin Added to Usual Care in Diabetics | tctmd.com [tctmd.com]
- 13. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care - American College of Cardiology [acc.org]
- 14. CARMELINA Trial: Impact of Linagliptin vs. Placebo on MACE in High-Risk T2DM Patients [ciplamed.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Effects of Linagliptin on Heart Failure and Related Outcomes: Observations from the CARMELINA Trial | Physician Update 2018 | UT Southwestern Medical Center [utswmed.org]
- 17. Trial Evaluating Cardiovascular Outcomes With Sitagliptin — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 18. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 19. cnodes.ca [cnodes.ca]
- 20. secardiologia.es [secardiologia.es]
- 21. SUMMARY OF THE EXAMINE STUDY - Alogliptin (Nesina) for Type 2 Diabetes Mellitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. takeda.com [takeda.com]
- 23. Linagliptin in patients with type 2 diabetes and cardiovascular and/or renal disease: results from a cardiovascular and renal outcomes trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cardiovascular Outcome Study of Linagliptin vs Glimepiride in Type 2 Diabetes - American College of Cardiology [acc.org]
- 25. Effect of Linagliptin vs Glimepiride on Major Adverse Cardiovascular Outcomes in Patients With Type 2 Diabetes: The CAROLINA Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The CAROLINA Trial—First Results of the Cardiovascular Outcomes Trial Comparing Linagliptin vs. Glimepiride | ADA Highlights 2019 [2019.adahighlights.com]
- 27. timi.org [timi.org]
- 28. rxfiles.ca [rxfiles.ca]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Retagliptin Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of active pharmaceutical ingredients (APIs) like Retagliptin hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of potent compounds into ecosystems. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with regulatory standards and best practices.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary directive for its disposal is to entrust it to an approved waste disposal plant[1].
Summary of Key Safety and Disposal Information
Below is a summary of quantitative and qualitative data pertinent to the safe handling and disposal of this compound.
| Property | Value/Information | Reference |
| Chemical Formula | C19H18F6N4O3 | [1] |
| Molecular Weight | 464.36 g/mol | [1] |
| Acute Toxicity | Oral (Category 4), Harmful if swallowed (H302) | [1] |
| Aquatic Toxicity | Acute (Category 1), Chronic (Category 1), Very toxic to aquatic life with long lasting effects (H410) | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. Collect spillage. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound, including unused product, expired batches, contaminated personal protective equipment (PPE), labware, and spill cleanup materials.
-
Segregate: This waste must be segregated from general laboratory waste. Use a designated, clearly labeled, and leak-proof waste container. Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals"[2].
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1].
3. Spill Management:
-
In the event of a spill, prevent further leakage or spillage[1].
-
Absorb spills with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated soil into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
All materials used for cleanup must be disposed of as hazardous waste[3].
4. Containerization and Labeling:
-
Place all this compound waste into a robust, sealed container to prevent leakage.
-
Label the container clearly with "Hazardous Pharmaceutical Waste," the name "this compound," and any other information required by your institution or local regulations.
5. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
6. Disposal:
-
Do Not Sewer: Under no circumstances should this compound waste be disposed of down the drain[3][4]. This practice is a direct violation of environmental safety protocols due to its high aquatic toxicity.
-
Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company. These companies are equipped to handle and transport hazardous materials in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA)[2][5].
-
Incineration: The most common and recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility[2][3]. This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Documentation: Maintain detailed records of all disposed of this compound waste, including quantities, dates, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
